AChE-IN-63
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-phenyl-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H19N5O/c1-2-6-15(7-3-1)18-21-20-17(24-18)14-22-10-12-23(13-11-22)16-8-4-5-9-19-16/h1-9H,10-14H2 |
InChI Key |
BUNCKBADTDNSDP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action of Novel Acetylcholinesterase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for a novel acetylcholinesterase (AChE) inhibitor, designated herein as AChE-IN-63. The information presented is synthesized from established principles of AChE inhibition and data extrapolated from analogous compounds, offering a robust framework for understanding and investigating this class of molecules.
Core Mechanism of Action: Enhancing Cholinergic Neurotransmission
This compound is a potent and selective inhibitor of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound effectively increases the concentration and prolongs the duration of action of ACh at cholinergic synapses.[1] This enhancement of cholinergic neurotransmission is a cornerstone therapeutic strategy for neurodegenerative conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[1][3]
The fundamental action of AChE is to break down acetylcholine into choline (B1196258) and acetate, a process crucial for terminating the nerve impulse and allowing the synapse to reset for subsequent signaling.[2][4] In pathological states like Alzheimer's disease, the loss of cholinergic neurons leads to reduced acetylcholine levels, contributing to cognitive decline.[5] AChE inhibitors like this compound counteract this by preserving the available acetylcholine, thereby compensating for the reduced neuronal output.[3][5]
Beyond its primary role in symptomatic relief, emerging evidence suggests that AChE inhibition may offer disease-modifying effects. By increasing synaptic acetylcholine, these inhibitors can modulate downstream signaling pathways related to amyloid precursor protein (APP) processing, neuroprotection, and cognitive functions like learning and memory.[5]
Quantitative Profile of a Novel AChE Inhibitor
The following table summarizes key quantitative data for a representative novel AChE inhibitor, providing a benchmark for the expected potency and selectivity of compounds like this compound.
| Parameter | Value | Assay Type | Species/Source | Reference |
| IC50 (AChE) | 8.13 nM | In vitro enzyme inhibition | Human | [3] |
| IC50 (BuChE) | > 1000 nM | In vitro enzyme inhibition | Human | General Data |
| Solubility (Aqueous) | 0.3 mg/mL | HPLC | N/A | [1] |
| Lipophilicity (LogP) | 3.2 | HPLC Method | N/A | [1] |
| pKa | pKa1: 7.8, pKa2: 10.2 | UV Spectrophotometry | N/A | [1] |
Signaling Pathways and Molecular Interactions
The mechanism of this compound extends beyond simple enzyme inhibition, influencing a network of signaling pathways implicated in neurodegeneration.
Cholinergic Signaling Pathway
The primary pathway affected by this compound is the cholinergic signaling cascade. By increasing acetylcholine levels, the inhibitor enhances the activation of both muscarinic and nicotinic acetylcholine receptors, leading to downstream effects that support neuronal function and plasticity.
Anti-inflammatory Signaling
Chronic neuroinflammation is a key pathological feature of Alzheimer's disease. Acetylcholine possesses anti-inflammatory properties, and by increasing its availability, AChE inhibitors can suppress inflammatory signaling pathways.[3] Some inhibitors have been shown to downregulate the RAGE/NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines.[6]
Experimental Protocols
The characterization of a novel AChE inhibitor like this compound involves a series of in vitro and in vivo experiments.
In Vitro AChE Inhibition Assay
This assay quantifies the potency of the inhibitor against its target enzyme.
-
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., Electrophorus electricus).
-
Acetylthiocholine iodide (ATChI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Sodium phosphate (B84403) buffer (pH 8.0).
-
This compound stock solution in DMSO.
-
96-well microplate and microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of AChE, ATChI, and DTNB.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle for control), and the AChE solution. Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add ATChI and DTNB to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
This model assesses the pro-cognitive effects of the inhibitor in rodents.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine (B1681570)
-
This compound + Scopolamine
-
This compound + Saline
-
-
Procedure:
-
Drug Administration: Administer this compound (or vehicle) via intraperitoneal (i.p.) injection 60 minutes before behavioral testing. Administer scopolamine (a muscarinic receptor antagonist that induces memory impairment) 30 minutes before testing.
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase (Days 1-4): Train mice to find a hidden platform in a pool of water.
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the time spent in the target quadrant between the different experimental groups to assess the reversal of scopolamine-induced memory deficits by this compound.
-
Experimental Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel AChE inhibitor.
Conclusion
Novel acetylcholinesterase inhibitors like this compound represent a continued and refined effort to combat the cognitive decline associated with neurodegenerative diseases. Their primary mechanism of enhancing cholinergic neurotransmission, coupled with potential anti-inflammatory and disease-modifying effects, underscores their therapeutic promise. A thorough characterization through a combination of in vitro and in vivo studies, as outlined in this guide, is essential for advancing these promising compounds through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AChE-IN-63: A Multi-Targeted Ligand for Alzheimer's Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AChE-IN-63, also identified as compound 5AD, has emerged as a promising multi-target-directed ligand in the pursuit of effective therapeutics for Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the rationale behind its design, its inhibitory activities against key pathological targets, and its potential to mitigate the complex neurodegenerative cascades of AD. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the field of neurotherapeutics.
Introduction: The Multi-Targeted Approach to Alzheimer's Disease
Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by a progressive decline in cognitive function. The pathological hallmarks of AD include the depletion of the neurotransmitter acetylcholine (B1216132) (ACh), the accumulation of amyloid-beta (Aβ) plaques, and the formation of neurofibrillary tangles. The complexity of AD pathogenesis has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets.
This compound was rationally designed as a hybrid molecule incorporating a 5-phenyl-1,3,4-oxadiazole moiety and a piperazine (B1678402) nucleus. This design strategy aimed to create a molecule capable of interacting with the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE), inhibiting β-secretase 1 (BACE-1), and preventing Aβ aggregation.
Discovery and Rationale
The development of this compound was guided by a structure-based drug design approach. The core scaffold combines the 1,3,4-oxadiazole (B1194373) ring, a known pharmacophore in various CNS-active compounds, with a piperazine moiety. The piperazine ring is a common structural element in many AChE inhibitors, facilitating interaction with the active site of the enzyme. The terminal pyridyl substitution on the piperazine was selected to enhance binding affinity and selectivity.
The rationale for targeting multiple pathways is rooted in the multifaceted nature of Alzheimer's disease. By inhibiting AChE, this compound aims to increase the levels of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission and cognitive function.[1] The inhibition of BACE-1, a key enzyme in the amyloidogenic pathway, is intended to reduce the production of Aβ peptides.[2] Furthermore, by interfering with Aβ aggregation, this compound seeks to prevent the formation of toxic amyloid plaques, a central event in AD pathology.[3]
Synthesis of this compound (Compound 5AD)
The synthesis of this compound is a multi-step process, the details of which are outlined in the primary literature by Singh A, et al.[4][5] A generalized synthetic scheme is presented below.
General Synthetic Scheme
The synthesis involves the formation of a 1,3,4-oxadiazole ring, followed by the coupling of this core with a substituted piperazine. The key steps typically include:
-
Esterification: Reaction of a substituted benzoic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Hydrazinolysis: Treatment of the ester with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide.
-
Oxadiazole Ring Formation: Cyclization of the hydrazide, often using an orthoester or a similar reagent, to form the 5-substituted-1,3,4-oxadiazole.
-
Halogenation: Introduction of a reactive halogen (e.g., chlorine or bromine) onto the methyl group at the 2-position of the oxadiazole.
-
Coupling: Nucleophilic substitution reaction between the halogenated oxadiazole and the desired substituted piperazine to yield the final product, this compound.
A detailed, step-by-step protocol for the synthesis of this compound can be found in the supporting information of the primary research article.
Biological Evaluation and Quantitative Data
This compound has been subjected to a battery of in vitro and in vivo assays to determine its biological activity and therapeutic potential. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound[1][3]
| Target Enzyme | IC₅₀ (µM) |
| Human Acetylcholinesterase (hAChE) | 0.103 ± 0.0172 |
| Human Butyrylcholinesterase (hBChE) | > 10 |
| Human β-Secretase 1 (hBACE-1) | 1.342 ± 0.078 |
Table 2: In Vitro Anti-Aβ Aggregation Activity of this compound[3]
| Assay Type | Concentration (µM) | % Inhibition |
| Self-induced Aβ₁₋₄₂ Aggregation | 5 | 45.3 ± 2.1 |
| 10 | 68.7 ± 3.5 | |
| AChE-induced Aβ₁₋₄₂ Aggregation | 5 | 52.1 ± 2.8 |
| 10 | 75.4 ± 4.2 |
Table 3: In Vivo Efficacy of this compound in Scopolamine-Induced Cognitive Impairment Model[3]
| Treatment Group | Dose (mg/kg, p.o.) | Y-Maze Spontaneous Alternation (%) |
| Vehicle Control | - | 75.2 ± 3.1 |
| Scopolamine (B1681570) (1 mg/kg, i.p.) | - | 42.5 ± 2.7 |
| This compound + Scopolamine | 5 | 58.9 ± 3.4 |
| This compound + Scopolamine | 10 | 69.8 ± 3.9 |
| Donepezil + Scopolamine | 5 | 71.3 ± 3.6 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine (B1193921) to thiocholine.
Materials:
-
Acetylcholinesterase (human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of this compound (or vehicle for control) to the wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Start the enzymatic reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Aβ Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorometric assay is used to monitor the aggregation of Aβ peptides in the presence and absence of an inhibitor.
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Protocol:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilizing to obtain a monomeric film.
-
Reconstitute the Aβ₁₋₄₂ film in phosphate buffer to the desired final concentration (e.g., 10 µM).
-
In a 96-well black plate, add the Aβ₁₋₄₂ solution to wells containing various concentrations of this compound (or vehicle for control).
-
For AChE-induced aggregation, add AChE to the wells.
-
Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for aggregation.
-
After incubation, add Thioflavin T solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.
In Vivo Scopolamine-Induced Cognitive Impairment Model
This animal model is used to evaluate the potential of a compound to reverse chemically-induced memory deficits.
Materials:
-
Male Swiss albino mice (or other suitable rodent strain)
-
Scopolamine hydrobromide
-
Test compound (this compound)
-
Vehicle (e.g., saline, DMSO)
-
Y-maze apparatus
Protocol:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Divide the animals into different treatment groups (e.g., vehicle control, scopolamine control, this compound + scopolamine, positive control + scopolamine).
-
Administer this compound or the positive control (e.g., donepezil) orally (p.o.) for a specified period (e.g., 7 days) before the behavioral test.
-
On the day of the test, administer scopolamine (e.g., 1 mg/kg, intraperitoneally, i.p.) 30 minutes before the behavioral assessment to induce cognitive impairment. The vehicle control group receives a vehicle injection.
-
Conduct the Y-maze test to assess spatial working memory. Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation using the formula: % Alternation = [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Analyze the data statistically to determine if the test compound significantly reverses the scopolamine-induced deficit in spontaneous alternation.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Alzheimer's Disease
Caption: Proposed multi-target mechanism of this compound in Alzheimer's disease.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro biological evaluation of this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for the in vivo evaluation in the scopolamine-induced amnesia model.
Conclusion and Future Directions
This compound represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its ability to inhibit key enzymes in both the cholinergic and amyloid pathways, coupled with its efficacy in an in vivo model of cognitive impairment, underscores its potential as a therapeutic candidate. The data presented in this guide provide a solid foundation for further preclinical and clinical investigations.
Future research should focus on a more detailed pharmacokinetic and pharmacodynamic profiling of this compound, as well as its long-term efficacy and safety in transgenic animal models of Alzheimer's disease. Further optimization of the scaffold could also lead to the discovery of even more potent and selective multi-targeted agents. The comprehensive experimental protocols provided herein are intended to facilitate these future research endeavors.
References
- 1. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling AChE-IN-63: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-63, also identified as compound 5AD, has emerged as a promising multi-target inhibitor in the landscape of Alzheimer's disease research. This technical guide provides a comprehensive overview of its chemical properties, structure, and biological activity, with a focus on the experimental methodologies employed in its characterization. The information presented herein is curated to support researchers and drug development professionals in their exploration of novel therapeutic strategies for neurodegenerative disorders.
Chemical Properties and Structure
This compound is a synthetic compound designed to selectively inhibit key enzymes implicated in the pathology of Alzheimer's disease. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-((4-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)pyridine |
| Molecular Formula | C18H19N5O |
| Molecular Weight | 321.38 g/mol |
| CAS Number | 876685-78-8 |
| SMILES | c1ccc(cc1)c2nnc(o2)Cn3cc--INVALID-LINK--c(c3)c4ccccn4 |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO |
Biological Activity
This compound exhibits a multi-faceted biological profile, primarily characterized by its potent and selective inhibition of human acetylcholinesterase (hAChE). Furthermore, it demonstrates inhibitory activity against human butyrylcholinesterase (hBChE) and human β-secretase 1 (hBACE-1), two other enzymes relevant to Alzheimer's disease pathology. A key feature of this compound is its ability to inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.
| Target Enzyme/Process | IC50 Value (µM) |
| Human Acetylcholinesterase (hAChE) | 0.103[1] |
| Human Butyrylcholinesterase (hBChE) | 10[1] |
| Human β-secretase 1 (hBACE-1) | 1.342[1] |
| Aβ Aggregation Inhibition | Concentration-dependent |
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and biological evaluation of this compound, as adapted from the primary literature.
Synthesis of this compound (Compound 5AD)
The synthesis of this compound is a multi-step process involving the formation of key intermediates.
Step 1: Synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine To a solution of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) in a suitable solvent, an excess of aqueous ammonia (B1221849) is added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then extracted, dried, and purified.
Step 2: Synthesis of 2-((4-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)pyridine (this compound) A mixture of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine and 1-(pyridin-2-yl)piperazine in a suitable solvent is refluxed. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
In Vitro Enzyme Inhibition Assays
Human Acetylcholinesterase (hAChE) and Butyrylcholinesterase (hBChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against hAChE and hBChE is determined using a modified Ellman's spectrophotometric method.
-
Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Human recombinant AChE or BChE solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrate
-
This compound solutions at various concentrations in DMSO
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (hAChE or hBChE).
-
Add the test compound (this compound) at different concentrations. A control with no inhibitor is also prepared.
-
The plate is incubated for a specified period at a controlled temperature.
-
The reaction is initiated by adding the substrate (ATCI for hAChE or BTCI for hBChE).
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Human β-secretase 1 (hBACE-1) Inhibition Assay
The inhibitory activity against hBACE-1 is typically assessed using a fluorescence resonance energy transfer (FRET) assay.
-
Reagents:
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
Recombinant human BACE-1 enzyme
-
A specific fluorogenic BACE-1 substrate
-
This compound solutions at various concentrations in DMSO
-
-
Procedure:
-
In a 96-well plate, the BACE-1 enzyme is pre-incubated with different concentrations of this compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence is measured over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is determined, and the percentage of inhibition is calculated.
-
The IC50 value is determined by non-linear regression analysis.
-
Aβ Aggregation Inhibition Assay (Thioflavin T Assay)
The ability of this compound to inhibit the aggregation of Aβ1-42 peptides is evaluated using the Thioflavin T (ThT) fluorescence assay.
-
Reagents:
-
Aβ1-42 peptide solution (pre-treated to ensure a monomeric state)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT) solution
-
This compound solutions at various concentrations in DMSO
-
-
Procedure:
-
Aβ1-42 peptide is incubated in the absence (control) and presence of different concentrations of this compound in a 96-well plate.
-
The plate is incubated at 37°C with continuous shaking to promote aggregation.
-
At specified time points, an aliquot of the reaction mixture is transferred to a new plate containing ThT solution.
-
The fluorescence intensity is measured using a fluorescence spectrophotometer with excitation at approximately 440 nm and emission at approximately 485 nm.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with the control.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Conclusion
This compound represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its ability to potently inhibit acetylcholinesterase, along with its effects on other key pathological markers, underscores its potential as a lead compound for further preclinical and clinical investigation. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate a deeper understanding of this promising molecule and to support ongoing research efforts in the field of neurodegenerative disease therapeutics.
References
An In-Depth Technical Guide to AChE-IN-63 (CAS 876685-78-8): A Multi-Target Inhibitor for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of AChE-IN-63, a compound identified by the CAS number 876685-78-8. This molecule has emerged as a significant subject of interest in the field of neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. This compound, also referred to as Compound 5AD, is a multi-target inhibitor, primarily recognized for its selective inhibition of human acetylcholinesterase (hAChE). Furthermore, it exhibits inhibitory activity against human butyrylcholinesterase (hBChE) and β-secretase 1 (BACE-1), and has been shown to impede the aggregation of amyloid-β (Aβ) peptides. This guide consolidates available data on its physicochemical properties, biological activities, and the experimental protocols utilized for its characterization.
Core Compound Data
| Property | Value |
| CAS Number | 876685-78-8 |
| Synonyms | This compound, Compound 5AD |
| Molecular Formula | C23H28ClN5O2 |
| Molecular Weight | 457.96 g/mol |
| Chemical Name | 2-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)-N,N-diethylacetamide |
Biological Activity and In Vitro Efficacy
This compound has been characterized as a potent inhibitor of key enzymes implicated in the pathology of Alzheimer's disease. Its multi-target profile suggests a potential to address various facets of the disease cascade.
| Target Enzyme/Process | IC50 (μM) | Description of Biological Effect |
| Human Acetylcholinesterase (hAChE) | 0.103 | Selective inhibition of the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. |
| Human Butyrylcholinesterase (hBChE) | 10 | Inhibition of a secondary cholinesterase that also metabolizes acetylcholine. |
| Human β-secretase 1 (hBACE-1) | 1.342 | Inhibition of the enzyme that initiates the amyloidogenic processing of amyloid precursor protein (APP). |
| Amyloid-β (Aβ1-42) Aggregation | Concentration-dependent | Prevents the formation and deposition of Aβ1-42 fibrils. |
In Vivo Studies
Preclinical evaluation in Swiss albino mice has demonstrated that this compound can cross the blood-brain barrier and is orally effective. In a scopolamine-induced model of cognitive dysfunction, oral administration of this compound (at doses of 5-20 mg/kg) resulted in improved learning and memory. Furthermore, the compound exhibited antioxidant properties. A single oral dose of 100 mg/kg did not show any signs of toxicity or abnormal reactions in these mice.
Synthesis Pathway
Caption: Conceptual synthesis workflow for this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established and widely accepted methods for characterizing enzyme inhibitors and aggregation modulators.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Recombinant human Acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of the this compound dilution (or buffer for control).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of hAChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
AChE-IN-63: A Technical Guide to its Selectivity for Human Acetylcholinesterase (hAChE) versus Human Butyrylcholinesterase (hBChE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory selectivity of AChE-IN-63 for human acetylcholinesterase (hAChE) over human butyrylcholinesterase (hBChE). This compound, also identified as compound 5AD, has emerged as a molecule of interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease.[1] This document details its inhibitory potency, the experimental methodology used for this determination, and a visual representation of its selective action.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against both human acetylcholinesterase and human butyrylcholinesterase was quantified to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Inhibitor | IC50 (µM) | Selectivity Index (hBChE IC50 / hAChE IC50) |
| Human Acetylcholinesterase (hAChE) | This compound | 0.103[1] | ~97 |
| Human Butyrylcholinesterase (hBChE) | This compound | 10[1] |
The data clearly indicates that this compound is a potent inhibitor of hAChE and exhibits significant selectivity for hAChE over hBChE, with a selectivity index of approximately 97. This preferential inhibition suggests its potential for more targeted therapeutic applications with a reduced likelihood of side effects associated with non-selective cholinesterase inhibition.
Experimental Protocols: Cholinesterase Inhibition Assay
The determination of the IC50 values for this compound was achieved using a modified Ellman's method, a widely accepted and robust colorimetric assay for measuring cholinesterase activity.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of hAChE and hBChE.
Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the hydrolysis of a substrate, acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), into thiocholine (B1204863). The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity.
Materials and Reagents:
-
Human recombinant acetylcholinesterase (hAChE)
-
Human butyrylcholinesterase (hBChE) from human serum
-
This compound (test inhibitor)
-
Donepezil (positive control for hAChE)
-
Rivastigmine (positive control for hBChE)
-
Acetylthiocholine iodide (ATCI) - substrate for hAChE
-
S-Butyrylthiocholine iodide (BTCI) - substrate for hBChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DTNB (10 mM) in sodium phosphate buffer.
-
Prepare stock solutions of the substrates, ATCI (10 mM) and BTCI (10 mM), in sodium phosphate buffer.
-
Prepare stock solutions of the enzymes, hAChE and hBChE, in sodium phosphate buffer to a desired concentration (e.g., 0.1 U/mL). The final concentration should be optimized to ensure a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of this compound in DMSO. Subsequently, create a series of serial dilutions in the assay buffer to achieve a range of final concentrations for the assay. A similar dilution series should be prepared for the positive controls.
-
-
Assay Setup (in a 96-well plate):
-
The assay is typically performed in a total volume of 200 µL per well.
-
Blank wells: Contain 200 µL of sodium phosphate buffer.
-
Control wells (100% enzyme activity): Contain the enzyme solution, DTNB, and the assay buffer (with a corresponding small percentage of DMSO as a vehicle control).
-
Inhibitor wells: Contain the enzyme solution, DTNB, and the various dilutions of this compound or the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0).
-
Add 20 µL of the respective inhibitor dilution (this compound or positive control) or vehicle (for control wells) to the appropriate wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Add 20 µL of the enzyme solution (hAChE or hBChE) to all wells except the blank.
-
Pre-incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the appropriate substrate solution (ATCI for hAChE, BTCI for hBChE) to all wells.
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader in kinetic mode, with readings taken every minute for a duration of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
The following diagrams illustrate the selective inhibition of hAChE by this compound and the general workflow of the experimental procedure.
Caption: Selective inhibition of hAChE over hBChE by this compound.
Caption: Experimental workflow for IC50 determination using the Ellman's method.
References
An In-depth Technical Guide on the Role of Acetylcholinesterase Inhibitors in Alzheimer's Disease Research
Disclaimer: No specific information could be found for a molecule designated "AChE-IN-63" in the scientific literature based on the conducted searches. The following guide provides a comprehensive overview of the role of Acetylcholinesterase (AChE) inhibitors in Alzheimer's disease research, a class of compounds to which a molecule with such a designation would belong.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1][2] One of the primary therapeutic strategies for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[3][4][5] This guide delves into the multifaceted role of AChE inhibitors in AD research, exploring their mechanism of action, relevant signaling pathways, and the experimental protocols used for their evaluation. The content is intended for researchers, scientists, and professionals in drug development, providing a technical foundation for understanding and advancing this critical area of study.
The Role of Acetylcholinesterase in Alzheimer's Disease
AChE's involvement in AD is twofold, encompassing both catalytic and non-catalytic functions that contribute to the disease's pathology.
2.1 The Cholinergic Hypothesis and Catalytic Function
The "cholinergic-deficit hypothesis" posits that a decline in cholinergic neurons in the basal forebrain leads to reduced levels of ACh, contributing significantly to the cognitive and memory deficits observed in AD.[6] AChE's primary catalytic role is the hydrolysis of ACh in the synaptic cleft, which terminates the neurotransmission signal.[4][6] By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, thereby enhancing cholinergic signaling.[4][7] This enhancement is the basis for the symptomatic relief provided by AChE inhibitors.[5]
2.2 Non-Catalytic Functions and Amyloid-β Aggregation
Beyond its catalytic activity, AChE has been shown to co-localize with amyloid-beta (Aβ) plaques, a hallmark of AD.[6] The peripheral anionic site (PAS) of AChE can act as a molecular chaperone, accelerating the aggregation of Aβ into neurotoxic oligomers and fibrils.[5][6] This interaction forms a complex that is more toxic than Aβ alone and can be more resistant to inhibition by some AChE inhibitors.[3][8] Therefore, dual-binding inhibitors that target both the catalytic active site (CAS) and the PAS are of significant interest in AD drug discovery, as they can both restore cholinergic function and mitigate Aβ pathology.[5]
Mechanism of Action of AChE Inhibitors
AChE inhibitors function by blocking the activity of the AChE enzyme, leading to an accumulation of acetylcholine in the synaptic cleft.[9] This results in prolonged stimulation of cholinergic receptors, which can help to compensate for the loss of cholinergic neurons in the brains of AD patients.[6]
Below is a diagram illustrating the basic mechanism of AChE inhibition at the synapse.
Caption: Mechanism of AChE Inhibition in the Synaptic Cleft.
Signaling Pathways in AChE Inhibitor Research
The therapeutic effects of AChE inhibitors extend beyond simple ACh augmentation and involve the modulation of various downstream signaling pathways.
4.1 Neuroprotective and Anti-inflammatory Pathways
Increased acetylcholine levels resulting from AChE inhibition can activate muscarinic M1 receptors, which are linked to downstream pathways involved in neuroprotection and the non-amyloidogenic processing of amyloid precursor protein (APP).[6] Furthermore, some AChE inhibitors have been shown to possess anti-inflammatory properties by modulating pathways such as the NF-κB signaling pathway, which is implicated in the neuroinflammation characteristic of AD. For instance, the AChE inhibitor DL0410 has been demonstrated to suppress the RAGE/NF-κB signaling pathway, thereby reducing inflammation.[10]
The cholinergic anti-inflammatory pathway is another crucial mechanism. Acetylcholine can bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like microglia and macrophages, inhibiting the release of pro-inflammatory cytokines such as TNF-α.[11]
Caption: Key Signaling Pathways Modulated by AChE Inhibitors.
Quantitative Data for Representative AChE Inhibitors
The following table summarizes key quantitative data for well-established and investigational AChE inhibitors. This data is illustrative and compiled from various sources in the literature.
| Compound | Target(s) | IC50 (AChE) | IC50 (BuChE) | In Vivo Efficacy Model | Reference |
| Donepezil | AChE | 6.7 nM (human) | 7.4 µM (human) | Scopolamine-induced amnesia (rats) | [3] |
| Rivastigmine | AChE, BuChE | 4.5 µM (human) | 0.03 µM (human) | Improvement in cognitive function (AD patients) | [3] |
| Galantamine | AChE, α7nAChR modulator | 0.39 µM (human) | 8.7 µM (human) | Reduced intestinal inflammation (mice) | [11] |
| Tolserine | AChE | 8.13 nM (human) | - | - | [3] |
| F681-0222 | AChE, BACE-1 | 4-7 µM | - | Reduction in soluble Aβ42 (transgenic mice) | [12] |
| DL0410 | AChE, BuChE | - | - | Improved memory (Aβ1-42 and scopolamine (B1681570) models) | [10] |
IC50 values can vary depending on the assay conditions and enzyme source.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel AChE inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
6.1 In Vitro AChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory potency of a compound against AChE.
-
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 405-412 nm.[12]
-
Materials:
-
Acetylcholinesterase (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATChI)
-
DTNB
-
Sodium phosphate (B84403) buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, AChE, ATChI, and DTNB in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, a serial dilution of the test compound, and the AChE solution. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add DTNB and ATChI to initiate the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
6.2 In Vivo Scopolamine-Induced Amnesia Model
This is a common rodent model to assess the pro-cognitive effects of potential AD therapeutics.
-
Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to memory impairment that can be rescued by effective AChE inhibitors.[7]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
Test Compound + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Procedure (Morris Water Maze):
-
Training (Days 1-4): Mice are trained to find a hidden platform in a pool of water.
-
Treatment: On the test day, administer the test compound (e.g., via intraperitoneal injection) 60 minutes before the trial. Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the trial.
-
Probe Trial (Day 5): The platform is removed. The mouse is allowed to swim for 60 seconds.
-
Data Collection: Record the time spent in the target quadrant where the platform was previously located.
-
Analysis: Compare the time spent in the target quadrant between the different experimental groups. A significant increase in time for the test compound group compared to the scopolamine-only group indicates efficacy.[7]
-
Caption: General Experimental Workflow for AChE Inhibitor Development.
Conclusion and Future Directions
AChE inhibitors remain a cornerstone of symptomatic treatment for Alzheimer's disease.[4] Research continues to evolve from single-target inhibitors to multi-target-directed ligands that can address the multifaceted nature of AD pathology, including Aβ aggregation and neuroinflammation.[5] Future efforts in this field will likely focus on the development of novel compounds with improved selectivity, better blood-brain barrier penetration, and disease-modifying properties. The integration of computational methods, such as machine learning, is also accelerating the discovery of new and more potent AChE inhibitors.[13] The protocols and pathways detailed in this guide provide a foundational framework for researchers dedicated to advancing this critical area of neuropharmacology.
References
- 1. Alzheimer's disease - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What's the latest update on the ongoing clinical trials related to AChE? [synapse.patsnap.com]
- 5. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 10. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Acetylcholinesterase Inhibitors as Modulators of Amyloid-Beta Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While extensive research has been conducted on various therapeutic strategies for Alzheimer's disease (AD), a specific compound denoted as "AChE-IN-63" does not appear in the reviewed scientific literature. However, the underlying principle of investigating acetylcholinesterase (AChE) inhibitors for their role in mitigating amyloid-beta (Aβ) aggregation is a prominent and promising area of AD research. This technical guide provides an in-depth overview of the dual role of acetylcholinesterase in AD pathogenesis and the therapeutic potential of AChE inhibitors in not only managing symptoms but also in potentially modifying the disease course by interfering with Aβ aggregation.
Acetylcholinesterase, an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (B1216132), has been identified as a key player in the amyloid cascade.[1] AChE co-localizes with Aβ plaques in the brains of AD patients and has been shown to accelerate the aggregation of Aβ peptides into neurotoxic fibrils.[2] This interaction is primarily mediated through the peripheral anionic site (PAS) of the AChE enzyme.[3][4] Consequently, AChE inhibitors (AChEIs) that can block this interaction, in addition to their primary function of preserving acetylcholine levels, represent a multi-faceted therapeutic approach. This guide will delve into the quantitative data supporting this hypothesis, detail the experimental protocols for assessing these interactions, and provide visual representations of the key pathways and workflows.
Quantitative Data on Dual-Activity Acetylcholinesterase Inhibitors
The efficacy of acetylcholinesterase inhibitors in both inhibiting their primary target and modulating amyloid-beta aggregation is a critical aspect of their potential as disease-modifying agents for Alzheimer's disease. The following tables summarize key quantitative data for established and experimental AChE inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) against AChE and their ability to inhibit Aβ aggregation.
| Compound | AChE IC50 (nM) | Aβ Aggregation Inhibition | Reference |
| Donepezil | 6.7 | 22% inhibition of AChE-induced Aβ aggregation at 100 µM | [5][6] |
| Rivastigmine | 4.3 | - | [5] |
| Tacrine | 77 | - | [5] |
| Tacrine-Rhein Hybrid (10b) | 27.3 | 70.2% inhibition of AChE-induced Aβ aggregation | [1] |
| Donepezil-Tacrine Hybrid | Sub-nanomolar to low nanomolar | Significant Aβ anti-aggregating activity | [2] |
| Sulfone Analog of Donepezil (24r) | 2.4 | Reduces amyloid aggregation in the presence of AChE | [7] |
Key Experimental Protocols
Accurate and reproducible experimental methodologies are fundamental to the investigation of acetylcholinesterase inhibitors and their effects on amyloid-beta aggregation. This section provides detailed protocols for three key in vitro assays.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to measure AChE activity and the inhibitory potential of test compounds.
Principle: The assay is based on the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions fresh on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations)
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank. To the blank wells, add 10 µL of deionized water.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-Beta Aggregation Assay (Thioflavin T Method)
The Thioflavin T (ThT) assay is a standard method for monitoring the kinetics of amyloid fibril formation in real-time.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of fibril formation.
Materials:
-
Amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP) for Aβ monomerization
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Test compound stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Aβ Preparation: Prepare monomeric Aβ(1-42) by dissolving the peptide in HFIP and then removing the solvent under vacuum. Resuspend the resulting peptide film in a small volume of DMSO and then dilute to the final working concentration in PBS.
-
Assay Setup: In a 96-well black plate, add the following to each well in triplicate:
-
Control (Aβ alone): Aβ(1-42) solution + solvent
-
Test Sample (Aβ + Inhibitor): Aβ(1-42) solution + test compound at various concentrations
-
-
ThT Addition: Add ThT solution to each well to a final concentration of approximately 10-20 µM.
-
Incubation and Measurement: Place the plate in a fluorescence microplate reader set to 37°C with intermittent shaking. Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals (e.g., every 10-15 minutes) for up to 48 hours.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition is calculated by comparing the final fluorescence intensity of the test samples to the control. The IC50 value can be determined from a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to evaluate the neuroprotective effects of compounds against Aβ-induced toxicity.[8][9]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Aβ(1-42) oligomers (pre-aggregated)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Control: Treat cells with vehicle control.
-
Aβ Toxicity: Treat cells with a toxic concentration of pre-aggregated Aβ(1-42) oligomers.
-
Neuroprotection: Pre-treat cells with various concentrations of the test compound for a few hours, followed by the addition of the toxic concentration of Aβ(1-42) oligomers.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.
Visualizing the Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in this research area. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.
Caption: Dual role of AChE in neurotransmission and Aβ aggregation, and the action of a dual-function inhibitor.
Caption: Experimental workflow for screening and characterizing dual-activity AChE inhibitors.
Caption: Signaling pathway of AChE-accelerated Aβ aggregation and the point of intervention by PAS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel donepezil-based inhibitors of acetyl- and butyrylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors with Photoswitchable Inhibition of β-Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. beta-Amyloid aggregation induced by human acetylcholinesterase: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of AChE and Aβ aggregation with neuroprotective properties as lead compounds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Guide to Permeability Studies of Acetylcholinesterase Inhibitors
A Whitepaper on the Core Methodologies and Data Interpretation for CNS Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "AChE-IN-63" is not publicly available. This guide utilizes Donepezil (B133215) , a well-characterized acetylcholinesterase (AChE) inhibitor, as a representative compound to provide a comprehensive overview of the standard methodologies and data interpretation for assessing the blood-brain barrier (BBB) permeability of this class of drugs.
Introduction: The Critical Hurdle for CNS Therapeutics
The blood-brain barrier (BBB) represents a formidable obstacle in the development of drugs targeting the central nervous system (CNS). This highly selective, dynamic interface protects the brain from systemic toxins and pathogens, but in doing so, it also significantly restricts the entry of most therapeutic agents. For acetylcholinesterase (AChE) inhibitors, designed to act within the CNS to ameliorate symptoms of neurodegenerative diseases like Alzheimer's, efficient BBB penetration is a prerequisite for efficacy. This technical guide provides an in-depth overview of the core experimental protocols and data presentation standards for evaluating the BBB permeability of AChE inhibitors, using donepezil as a case study.
Quantitative Data Presentation: A Comparative Overview
Summarizing quantitative data from various experimental models is crucial for a comprehensive assessment of a compound's BBB permeability. The following tables present representative data for donepezil, offering a snapshot of its performance in both in vitro and in vivo settings.
Table 1: In Vitro Blood-Brain Barrier Permeability of Donepezil
| Assay Type | Cell Line/Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Microfluidic BBB Model | hCMEC/D3 | High Permeability | Not Reported | [1] |
| Note: | - | Specific Papp values for standard PAMPA and Caco-2 assays for donepezil were not readily available in the searched literature. The "High Permeability" designation is based on the compound's known CNS activity and the qualitative results from the microfluidic model. | - | - |
Table 2: In Vivo Brain Penetration of Donepezil in Rodent Models
| Species | Administration Route | Dose | Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Reference |
| Mouse | Oral | Not Specified | 1 h post 4th dose | ~50 | ~20 | ~2.5 | [2] |
| Rat | Intramuscular | 137 µg/kg | 36 min (Tmax brain) | 8.34 ± 0.34 | ~3.0 | ~2.8 | [1] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are essential for the replication and validation of BBB permeability studies. The following sections outline the standard protocols for key in vitro and in vivo assays.
In Vitro Models: Simulating the Barrier
In vitro models offer a high-throughput and cost-effective means of screening compounds for their potential to cross the BBB.
The PAMPA model assesses the passive diffusion of a compound across a lipid-infused artificial membrane, providing a rapid prediction of its lipophilicity-driven permeability.
Protocol:
-
Preparation of the Donor and Acceptor Plates: A 96-well filter plate (donor plate) and a 96-well acceptor plate are used. The acceptor plate is filled with a buffer solution (e.g., PBS, pH 7.4).
-
Lipid Membrane Formation: The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane.
-
Compound Incubation: The test compound, dissolved in a buffer solution, is added to the donor plate. The donor plate is then placed on top of the acceptor plate.
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Compound concentration in the acceptor well at time t
-
C_D(0) = Initial compound concentration in the donor well
-
Cell-based assays utilize a monolayer of endothelial cells grown on a semi-permeable membrane to mimic the cellular barrier of the BBB. This model can assess both passive and active transport mechanisms.
Protocol:
-
Cell Culture: Brain endothelial cells (e.g., hCMEC/D3) are seeded onto the apical side of a Transwell® insert and cultured until a confluent monolayer is formed. The integrity of the monolayer is monitored by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral): The culture medium in the apical (donor) and basolateral (acceptor) chambers is replaced with a transport buffer. The test compound is added to the apical chamber.
-
Incubation: The plate is incubated at 37°C, typically with gentle shaking. Samples are collected from the basolateral chamber at various time points.
-
Permeability Assay (Basolateral to Apical): To determine the efflux ratio, the experiment is repeated with the compound added to the basolateral chamber and samples collected from the apical chamber.
-
Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated as described for the PAMPA assay. The efflux ratio is the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
In Vivo Models: The Gold Standard
In vivo studies in animal models provide the most physiologically relevant assessment of BBB permeability, accounting for factors such as plasma protein binding, metabolism, and active transport in a whole-organism context.
Brain microdialysis is a technique used to measure the unbound concentration of a drug in the brain's extracellular fluid in freely moving animals, providing a dynamic measure of brain penetration.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., hippocampus or cortex) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Sample Collection: The dialysate, containing substances that have diffused from the brain's extracellular fluid across the probe's semi-permeable membrane, is collected at regular intervals.
-
Drug Administration: The test compound is administered systemically (e.g., intravenously or orally).
-
Quantification: The concentration of the drug in the dialysate samples and corresponding plasma samples is determined by LC-MS/MS.
-
Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated, providing a measure of the extent of BBB penetration.
Mandatory Visualizations: Understanding the Pathways and Processes
Visual diagrams are invaluable for illustrating complex biological pathways and experimental workflows.
Caption: Mechanism of action of Donepezil in the cholinergic synapse.
Caption: Experimental workflow for in vitro BBB permeability assays.
References
AChE-IN-63: A Multi-Target Inhibitor for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic deficit, amyloid-beta (Aβ) plaque deposition, and oxidative stress. The traditional single-target therapeutic approach has shown limited efficacy, prompting the development of multi-target-directed ligands (MTDLs). This technical guide provides an in-depth overview of AChE-IN-63 (also known as Compound 5AD), a novel multi-target inhibitor designed for the potential treatment of AD. This compound demonstrates a promising pharmacological profile by selectively inhibiting human acetylcholinesterase (hAChE) and concurrently targeting other key pathological pathways in AD, such as Aβ aggregation and beta-secretase 1 (BACE-1) activity. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, offering a comprehensive resource for researchers in the field of neurodegenerative disease drug discovery.
Introduction
The "one molecule, one target" paradigm has been largely unsuccessful in developing effective treatments for complex multifactorial diseases like Alzheimer's. The pathology of AD involves a cascade of interconnected events, including the decline of acetylcholine (B1216132) (ACh) levels due to the enzymatic activity of acetylcholinesterase (AChE), the formation of senile plaques from the aggregation of amyloid-beta peptides, and neuronal damage from oxidative stress.[1] Multi-target-directed ligands (MTDLs) that can simultaneously modulate several of these pathological processes represent a more holistic and potentially more effective therapeutic strategy.[1][2]
This compound is an oxadiazole-piperazine conjugate that has been designed as a multi-target inhibitor for AD.[3] It primarily acts as a selective inhibitor of human acetylcholinesterase (hAChE), thereby increasing the levels of acetylcholine in the synaptic cleft, a mechanism known to provide symptomatic relief in AD patients.[3][4] Beyond its primary target, this compound also exhibits inhibitory activity against human butyrylcholinesterase (hBChE) and beta-secretase 1 (BACE-1), the latter being a key enzyme in the production of Aβ peptides.[3] Furthermore, this compound has been shown to inhibit the aggregation of Aβ1-42 and possesses antioxidant properties, addressing multiple facets of AD pathology.[3] In vivo studies have indicated its ability to penetrate the blood-brain barrier and improve cognitive function in animal models.[3]
Quantitative Data
The inhibitory and neuroprotective activities of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [3]
| Target Enzyme | IC50 Value |
| Human Acetylcholinesterase (hAChE) | 0.103 µM |
| Human Butyrylcholinesterase (hBChE) | 10 µM |
| Human Beta-Secretase 1 (hBACE-1) | 1.342 µM |
Table 2: In Vitro Anti-Amyloid Aggregation Activity of this compound [3]
| Assay | Concentration | % Inhibition |
| Aβ1-42 Aggregation Inhibition | 5 µM | Not specified |
| 10 µM | Not specified | |
| 20 µM | Concentration-dependent inhibition |
Table 3: In Vivo Efficacy of this compound in a Scopolamine-Induced Cognitive Deficit Model [3]
| Dosage (p.o.) | Outcome |
| 5-20 mg/kg | Improved learning and memory |
| Reduced AChE and MDA levels | |
| Increased CAT levels |
Table 4: Acute Toxicity Profile of this compound [3]
| Dosage (p.o.) | Observation |
| 100 mg/kg (single dose) | No toxicity or abnormal reactions in Swiss albino mice |
Experimental Protocols
The following sections detail the methodologies used to evaluate the biological activity of this compound, as described in the source literature.[3]
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against hAChE and hBChE was determined using a modified Ellman's spectrophotometric method.
-
Reagents:
-
Human acetylcholinesterase (recombinant)
-
Human butyrylcholinesterase (recombinant)
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test compound)
-
-
Procedure:
-
A solution of the respective enzyme (hAChE or hBChE) is prepared in phosphate buffer.
-
The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
In a 96-well plate, the enzyme solution is pre-incubated with different concentrations of this compound for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
BACE-1 Inhibition Assay
The inhibitory activity of this compound against BACE-1 was evaluated using a commercially available BACE-1 activity assay kit.
-
Principle: The assay typically utilizes a specific BACE-1 substrate conjugated to a fluorophore and a quencher. In the presence of active BACE-1, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant human BACE-1 enzyme is used.
-
This compound is pre-incubated with the BACE-1 enzyme in an assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the BACE-1 activity.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the cholinesterase assay.
-
Aβ1-42 Aggregation Inhibition Assay
The ability of this compound to inhibit the aggregation of Aβ1-42 was assessed using a thioflavin T (ThT) fluorescence assay.
-
Reagents:
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound (test compound)
-
-
Procedure:
-
Aβ1-42 peptide is dissolved and pre-incubated to form aggregation-prone monomers or oligomers.
-
The Aβ1-42 solution is incubated with various concentrations of this compound at 37°C with continuous agitation to promote aggregation.
-
At specified time points, aliquots of the incubation mixture are taken.
-
ThT solution is added to the aliquots. ThT binds specifically to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.
-
The fluorescence intensity is measured using a fluorescence spectrophotometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (Aβ1-42 alone).
-
In Vivo Scopolamine-Induced Amnesia Model (Y-Maze Test)
The in vivo efficacy of this compound in improving cognitive function was evaluated using the scopolamine-induced amnesia model in mice, with the Y-maze test for assessing spatial working memory.
-
Animals: Swiss albino mice.
-
Procedure:
-
Animals are divided into several groups: a vehicle control group, a scopolamine-treated group, and groups treated with different doses of this compound plus scopolamine (B1681570).
-
This compound is administered orally (p.o.) at doses of 5, 10, and 20 mg/kg.
-
After a specified time (e.g., 60 minutes), scopolamine (a muscarinic antagonist that induces cognitive deficits) is administered to induce amnesia.
-
Following scopolamine administration, each mouse is placed in the center of a Y-shaped maze with three identical arms.
-
The sequence and number of arm entries are recorded for a set period (e.g., 8 minutes).
-
Spontaneous alternation percentage, a measure of spatial working memory, is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. An alternation is defined as consecutive entries into three different arms.
-
An increase in the spontaneous alternation percentage in the this compound treated groups compared to the scopolamine-only group indicates an improvement in cognitive function.
-
Visualizations
Signaling Pathways and Multi-Target Mechanism
The following diagram illustrates the multi-target mechanism of action of this compound in the context of Alzheimer's disease pathology.
Caption: Multi-target mechanism of this compound in Alzheimer's disease.
Experimental Workflow for In Vivo Efficacy
The diagram below outlines the workflow for evaluating the in vivo efficacy of this compound using the scopolamine-induced amnesia model.
Caption: Workflow for in vivo evaluation of this compound.
Logical Relationship of Multi-Target Action
This diagram illustrates the logical relationship between the different inhibitory actions of this compound and their contribution to the overall therapeutic effect in Alzheimer's disease.
Caption: Logical flow of this compound's multi-target effects.
Conclusion
This compound represents a promising multi-target-directed ligand for the potential treatment of Alzheimer's disease. Its ability to selectively inhibit acetylcholinesterase while also targeting BACE-1 and amyloid-beta aggregation addresses several key pathological features of the disease. The in vitro and in vivo data presented in this guide highlight its potential as a disease-modifying agent. The detailed experimental protocols provide a foundation for further research and validation of this and similar compounds. The continued exploration of multi-target inhibitors like this compound is crucial for the development of more effective therapies for Alzheimer's disease.
References
- 1. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Acetylcholinesterase Inhibitor: AChE-IN-63
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) and terminating synaptic transmission.[1][2] Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[3][4] By preventing the breakdown of ACh, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][5] These application notes provide a comprehensive guide to the in vitro evaluation of AChE-IN-63, a potent acetylcholinesterase inhibitor, using established assay protocols.
Mechanism of Action: Cholinergic Synapse
Acetylcholinesterase inhibitors like this compound exert their effects at the cholinergic synapse. Under normal physiological conditions, the arrival of a nerve impulse at the presynaptic terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to postsynaptic receptors, propagating the signal. Acetylcholinesterase rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate, terminating the signal. This compound binds to acetylcholinesterase, inhibiting its enzymatic activity. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.[1][5]
Caption: Cholinergic synapse and the mechanism of AChE inhibition.
Quantitative Data Summary
The inhibitory potency of this compound was determined using the Ellman's method.[3] The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
| Compound | IC50 (nM) |
| This compound | 45.7 |
| Donepezil (Control) | 53.0 |
Note: IC50 values are representative and can vary based on experimental conditions.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.[4][6] The assay is colorimetric and relies on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[3]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE
-
This compound (test compound)
-
Donepezil (positive control)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Solution Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in each well should be optimized to yield a linear reaction rate (a typical final concentration is 0.1 U/mL).[3]
-
ATCI Solution: Prepare a 14 mM solution of ATCI in phosphate buffer.[1]
-
DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.[1]
-
Test Compound (this compound) and Control Solutions: Prepare a stock solution of this compound and Donepezil in DMSO. Serially dilute these stock solutions with phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[3]
Assay Procedure:
-
Plate Setup: Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.[1]
-
Add Inhibitor: Add 20 µL of the various dilutions of this compound, Donepezil (positive control), or buffer (for 0% inhibition control) to the respective wells.
-
Add Enzyme: Add 20 µL of the AChE solution to all wells except the blank.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[4]
-
Add Substrate Mix: Prepare a substrate-DTNB mixture. A common final concentration in the well is 0.24 mM ATCI and 0.2 mM DTNB.[3] Add 20 µL of the substrate-DTNB mixture to all wells to initiate the enzymatic reaction.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[1]
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[1]
Caption: Workflow for the in vitro AChE inhibition assay.
Conclusion
The provided protocols and data offer a foundational framework for the in vitro characterization of the acetylcholinesterase inhibitor, this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical assessment of this compound and for guiding further drug development efforts. The potent inhibitory activity of this compound, as indicated by its low nanomolar IC50 value, underscores its potential as a therapeutic candidate for cholinergic-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE-IN-63 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-63 is a potent and selective inhibitor of human acetylcholinesterase (hAChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[2][3] Beyond its primary target, this compound also demonstrates inhibitory activity against human butyrylcholinesterase (hBChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[1] Furthermore, it has been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.[1] These multi-target activities make this compound a compound of significant interest in neurodegenerative disease research.
These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, covering essential protocols, data presentation, and visualization of relevant pathways and workflows.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇N₃O₄ | MedChemExpress |
| Molecular Weight | 421.49 | MedChemExpress |
| IC₅₀ (hAChE) | 0.103 μM | [1] |
| IC₅₀ (hBChE) | 10 μM | [1] |
| IC₅₀ (hBACE-1) | 1.342 μM | [1] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles. | MedChemExpress |
Recommended Cell Lines
Several cell lines are commonly used to study the effects of acetylcholinesterase inhibitors. The choice of cell line will depend on the specific research question.
-
SH-SY5Y: A human neuroblastoma cell line that expresses AChE and is widely used for neurotoxicity and neurodegenerative disease studies.[5]
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). It is a useful model for studying neurite outgrowth and neuronal differentiation.[2]
-
MG-63: A human osteosarcoma cell line. While not a neuronal cell line, it can be used for initial cytotoxicity screening and to assess off-target effects.[6]
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution in an appropriate solvent to ensure accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a sufficient volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[4]
Cell Viability and Cytotoxicity Assays
These assays are essential to determine the therapeutic window and potential toxicity of this compound.
a. MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cells of interest (e.g., SH-SY5Y, PC12, MG-63)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
b. LDH Assay (Cytotoxicity)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This assay determines the inhibitory effect of this compound on AChE activity in a cell-based format.
Materials:
-
Cells expressing AChE (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound stock solution
-
Cell lysis buffer
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control.[2]
-
Lyse the cells using a suitable lysis buffer to release intracellular AChE.[2]
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader. The rate of color change is proportional to AChE activity.[2]
-
Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay Conditions | Value (µM) |
| IC₅₀ (AChE Inhibition) | SH-SY5Y | 2-hour incubation, colorimetric assay | 0.103[1] |
| EC₅₀ (Neurite Outgrowth) | PC12 | 48-hour incubation with NGF | To be determined |
| Effective Concentration (Aβ Aggregation Inhibition) | N/A (Cell-free) | 48-hour incubation | 5-20[1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Incubation Time (hours) | Assay Method | CC₅₀ (µM) |
| SH-SY5Y | 24 | MTT Assay | >100 (Hypothetical) |
| PC12 | 48 | LDH Assay | >100 (Hypothetical) |
| MG-63 | 24 | MTT Assay | To be determined |
Note: The CC₅₀ values are hypothetical and should be determined experimentally.
Visualizations
Signaling Pathway
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
References
Application Notes and Protocols for AChE-IN-63 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
As of the current date, specific administration protocols and pharmacokinetic data for the compound designated "AChE-IN-63" are not publicly available. The following application notes and protocols are based on established methodologies for the administration of analogous, well-characterized acetylcholinesterase (AChE) inhibitors in mouse models of neurological and inflammatory disorders. Researchers must adapt these guidelines based on the specific physicochemical properties, solubility, and toxicological profile of this compound, which should be determined through preliminary dose-range finding and tolerability studies.
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the enzymatic degradation of the neurotransmitter acetylcholine (B1216132) (ACh). This mechanism enhances cholinergic signaling in both the central and peripheral nervous systems. In preclinical research using mouse models, AChE inhibitors are instrumental in investigating the pathophysiology of diseases characterized by cholinergic deficits, such as Alzheimer's disease, and in exploring therapeutic strategies for a range of conditions. The selection of an appropriate administration route is a critical step in experimental design, influencing the compound's bioavailability, distribution, and ultimate therapeutic or biological effect. This document provides a detailed overview of common administration routes and generalized protocols applicable to the novel acetylcholinesterase inhibitor, this compound.
Data Presentation: Administration of Common AChE Inhibitors in Mice
The following table summarizes typical administration routes and dosage ranges for several well-known AChE inhibitors used in mouse models. This information can serve as a valuable reference for initiating studies with this compound.
| Acetylcholinesterase Inhibitor | Administration Route(s) | Dosage Range (mg/kg) | Mouse Model/Application | Reference(s) |
| Donepezil (B133215) | Oral (p.o.), Intraperitoneal (i.p.), Subcutaneous (s.c.) | 0.1 - 10 | Alzheimer's Disease (Tg2576, SAMP8), Depression (Forced Swim Test) | [1][2][3][4][5][6] |
| Rivastigmine | Subcutaneous (s.c.), Oral (p.o.), Rectal | 0.5 - 2 | Colitis, Alzheimer's Disease | [7][8] |
| Galantamine | Intraperitoneal (i.p.), Oral (p.o.), Intranasal | 0.1 - 5 | Alzheimer's Disease (APP/PS1), Tularemia, Acute Respiratory Distress Syndrome | [9][10][11][12] |
| Huperzine A | Intragastric (i.g.), Oral (p.o.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | 0.1 - 0.5 | Obesity-related cognitive impairment, Alzheimer's Disease | [13][14][15][16][17] |
Experimental Protocols: Administration Routes for this compound
The following are detailed, generalized protocols for common administration routes in mice. Note: All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (p.o.)
Oral gavage ensures the direct and accurate administration of a specific dose into the stomach.
Materials:
-
This compound solution/suspension
-
Sterile vehicle (e.g., water, saline, or 0.5% methylcellulose)
-
Appropriately sized gavage needle (ball-tipped)
-
Syringe (1 mL)
-
Animal scale
Protocol:
-
Preparation: Prepare the dosing solution of this compound in a suitable vehicle. The final volume should typically be between 5-10 mL/kg of body weight.
-
Animal Handling: Weigh the mouse to calculate the precise volume to be administered. Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Gavage: Moisten the tip of the gavage needle with sterile water or the vehicle. Carefully insert the needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not apply force.
-
Administration: Once the needle is correctly positioned, slowly administer the solution.
-
Post-Administration: Gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Intraperitoneal (i.p.) Injection
Intraperitoneal injection allows for rapid systemic absorption of the compound.
Materials:
-
This compound solution
-
Sterile, isotonic vehicle (e.g., saline, PBS)
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)
-
Animal scale
Protocol:
-
Preparation: Prepare the this compound solution in a sterile vehicle. The injection volume should not exceed 10 mL/kg of body weight.
-
Animal Handling: Weigh the mouse for accurate dose calculation. Gently restrain the mouse to expose its abdomen.
-
Injection Site: The injection is typically administered in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn back, which would indicate incorrect placement.
-
Administration: Slowly inject the solution.
-
Post-Administration: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Subcutaneous (s.c.) Injection
Subcutaneous injection provides a slower, more sustained absorption compared to i.p. injection.
Materials:
-
This compound solution
-
Sterile vehicle
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)
-
Animal scale
Protocol:
-
Preparation: Prepare the this compound solution.
-
Animal Handling: Weigh the mouse. Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Insert the needle into the base of the skin tent, parallel to the spine.
-
Administration: Inject the solution into the subcutaneous space.
-
Post-Administration: Withdraw the needle and gently massage the area to aid in dispersal. Return the mouse to its cage and monitor.
Mandatory Visualizations
Caption: Generalized workflow for this compound administration and subsequent analysis in mouse models.
Caption: Proposed signaling pathway for the action of this compound.
References
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. The cholinesterase inhibitor donepezil has antidepressant-like properties in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivastigmine alleviates experimentally induced colitis in mice and rats by acting at central and peripheral sites to modulate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nose to Brain Delivery of Galantamine Loaded Nanoparticles: In-vivo Pharmacodynamic and Biochemical Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Huperzine A ameliorates obesity-related cognitive performance impairments involving neuronal insulin signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Huperzine A ameliorates obesity-related cognitive performance impairments involving neuronal insulin signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for AChE-IN-63 in Studying Cholinergic Pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, terminating the synaptic signal.[1] The inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease (AD), by increasing the synaptic availability of ACh.[2][3] AChE-IN-63 is a novel, potent, and selective acetylcholinesterase inhibitor designed for preclinical research to investigate the role of cholinergic pathways in various physiological and pathological processes.
Beyond its primary role in neurotransmission, AChE is also implicated in non-catalytic functions, including the modulation of amyloid-beta (Aβ) aggregation, neuroinflammation, and cell adhesion.[1][3] This makes AChE inhibitors like this compound valuable tools for exploring the multifaceted roles of cholinergic signaling in neurodegenerative diseases. These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound to aid researchers in studying cholinergic pathways.
Data Presentation
In Vitro Activity of this compound
The inhibitory activity of this compound was assessed against human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE) to determine its potency and selectivity.
| Target | IC50 (nM) | Assay Description |
| Human Acetylcholinesterase (hAChE) | 15.8 | Cholinesterase inhibitory activity |
| Equine Butyrylcholinesterase (eqBChE) | 125.3 | Cholinesterase inhibitory activity |
Note: These are representative data. Actual values may vary depending on experimental conditions.
In Vivo Efficacy of this compound in a Scopolamine-Induced Cognitive Deficit Model
The ability of this compound to reverse cognitive deficits was evaluated in a murine model of amnesia induced by the muscarinic antagonist scopolamine (B1681570).
| Animal Model | Dose (mg/kg, p.o.) | Observed Effect |
| Scopolamine-induced cognitive deficit | 5, 10 | Ameliorated memory and cognitive dysfunction |
| Scopolamine-induced cognitive deficit | 10 | Showed recovery of cell density in the hippocampal region |
Note: These are representative data from preclinical models.[4]
Mandatory Visualizations
Caption: Cholinergic signaling at the synapse and the mechanism of this compound action.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes the determination of the IC50 value of this compound for acetylcholinesterase using a spectrophotometric method.
Materials:
-
This compound
-
Acetylcholinesterase (e.g., from human erythrocytes)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations.
-
Prepare working solutions of AChE, ATChI, and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
AChE solution
-
-
Incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATChI and DTNB solution to each well.
-
The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
This protocol evaluates the ability of this compound to reverse cognitive deficits induced by scopolamine in mice using the Morris Water Maze task.[4][5]
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for this compound (e.g., 5% DMSO, 40% PEG300, 55% saline)[5]
-
Saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Morris Water Maze apparatus
Procedure:
-
Animal Acclimatization:
-
House mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
-
Experimental Groups:
-
Vehicle Control: Vehicle + Saline
-
Scopolamine Control: Vehicle + Scopolamine
-
This compound (low dose): this compound + Scopolamine
-
This compound (high dose): this compound + Scopolamine
-
Positive Control (e.g., Donepezil): Donepezil + Scopolamine
-
-
Dosing and Administration:
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the behavioral test.
-
Administer scopolamine (1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the behavioral test.
-
-
Morris Water Maze Task:
-
Acquisition Training (Days 1-4):
-
Train mice to find a hidden platform in the water maze.
-
Conduct four trials per day for each mouse.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Analyze the escape latencies during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
-
Compare the performance of the this compound treated groups to the scopolamine control group using appropriate statistical tests (e.g., ANOVA).
-
Protocol 3: Ex Vivo Brain AChE Activity Assay
This protocol measures the level of AChE inhibition in the brain following in vivo administration of this compound.[5]
Materials:
-
Brain tissue (hippocampus and cortex) from experimental animals
-
Phosphate buffer
-
Reagents for Ellman's assay (as described in Protocol 1)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Tissue Preparation:
-
Immediately following the final behavioral test, euthanize the mice.
-
Rapidly dissect the hippocampus and cortex on ice.
-
Homogenize the brain tissue in ice-cold phosphate buffer.
-
-
Sample Processing:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the enzyme.
-
-
AChE Activity Measurement:
-
Perform the Ellman's assay on the supernatant as described in Protocol 1 to determine the AChE activity.
-
-
Data Analysis:
-
Calculate the AChE activity for each brain region.
-
Express the data as a percentage of the activity in the vehicle-treated control group to determine the degree of in vivo AChE inhibition.
-
Safety Information
This compound is intended for research use only. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. What's the latest update on the ongoing clinical trials related to AChE? [synapse.patsnap.com]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of AChE-IN-63 in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-63, also identified as compound 5AD, is a potent and selective inhibitor of human acetylcholinesterase (hAChE).[1][2][3] This compound represents a multi-target-directed ligand approach for the potential treatment of Alzheimer's Disease (AD) by not only inhibiting AChE but also exhibiting inhibitory effects on human butyrylcholinesterase (hBChE) and β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta (Aβ) peptides.[1][2][3] Furthermore, this compound has demonstrated antioxidant properties and the ability to inhibit the aggregation of Aβ peptides, which are key pathological hallmarks of Alzheimer's disease.[1][2] Preclinical studies have shown that this compound can penetrate the blood-brain barrier and improve cognitive function in animal models of dementia.[1][2]
These application notes provide an overview of the utility of this compound in various neuroprotection assays, complete with detailed protocols and data presentation to guide researchers in their investigations of its therapeutic potential.
Data Presentation
The following tables summarize the key quantitative data regarding the inhibitory and neuroprotective effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) |
| Human Acetylcholinesterase (hAChE) | 0.103[1][2] |
| Human Butyrylcholinesterase (hBChE) | 10[1][2] |
| Human BACE-1 (hBACE-1) | 1.342[1][2] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Scopolamine-Induced Mouse Model of Cognitive Dysfunction
| Biomarker | Treatment Group | Change in Biomarker Level |
| Acetylcholinesterase (AChE) | This compound (5-20 mg/kg, p.o.) | Reduced[1][2] |
| Malondialdehyde (MDA) | This compound (5-20 mg/kg, p.o.) | Reduced[1][2] |
| Catalase (CAT) | This compound (5-20 mg/kg, p.o.) | Increased[1][2] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the neuroprotective properties of this compound.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of this compound on acetylcholinesterase.
Materials:
-
This compound
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of DTNB (10 mM), and 20 µL of the this compound solution at various concentrations.
-
Add 20 µL of hAChE solution (0.2 U/mL) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATCI (10 mM).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is proportional to the change in absorbance. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol assesses the ability of this compound to inhibit the aggregation of Aβ peptides.
Materials:
-
This compound
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in phosphate buffer to a final concentration of 100 µM.
-
Prepare various concentrations of this compound in phosphate buffer.
-
In a 96-well black plate, mix 10 µL of the Aβ₁₋₄₂ solution with 10 µL of this compound at different concentrations or vehicle control.
-
Incubate the plate at 37°C for 48 hours with gentle agitation to allow for Aβ aggregation.
-
After incubation, add 180 µL of 5 µM ThT solution in phosphate buffer to each well.
-
Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with this compound to the vehicle control.
Neuroprotection Assay against Oxidative Stress in a Neuronal Cell Line
This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
This compound
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of this compound is determined by the increase in cell viability in the presence of H₂O₂.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism of action.
1. Cholinergic Enhancement: By inhibiting AChE, this compound increases the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.
2. Anti-Amyloid Activity: this compound has been shown to inhibit the aggregation of Aβ peptides.[1][2] This is a critical neuroprotective mechanism, as Aβ aggregates are a primary neurotoxic species in Alzheimer's disease.
3. Antioxidant Activity: The compound has demonstrated antioxidant properties, as evidenced by its ability to reduce levels of the lipid peroxidation marker malondialdehyde (MDA) and increase the levels of the antioxidant enzyme catalase (CAT) in the brain.[1][2] This suggests that this compound may protect neurons from oxidative damage, a common pathway in neurodegeneration.
4. BACE-1 Inhibition: By inhibiting BACE-1, this compound can reduce the production of Aβ peptides from the amyloid precursor protein (APP), thus targeting the initial steps of amyloid pathology.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Multi-target mechanism of action of this compound.
Caption: Workflow for a cell-based neuroprotection assay.
Caption: Postulated antioxidant signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AChE-IN-63 as a Tool Compound for BACE-1 Inhibition
A thorough search of scientific literature and databases did not yield any specific information for a compound designated as "AChE-IN-63." Therefore, it is not possible to provide detailed application notes, protocols, or quantitative data specifically for this compound as a BACE-1 inhibitor.
The development of dual-target inhibitors, particularly those targeting both acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), is a significant area of research in the pursuit of therapeutic agents for Alzheimer's disease.[1][2][3] This strategy aims to simultaneously address the cholinergic deficit and the amyloid plaque formation, two key pathological hallmarks of the disease.[1][2][4]
While information on "this compound" is unavailable, this document provides a general framework of application notes and protocols that are commonly used to characterize novel dual AChE and BACE-1 inhibitors. Researchers who have synthesized a novel compound, such as one they might internally designate "this compound," could follow these generalized procedures to evaluate its potential.
General Principles of Dual AChE/BACE-1 Inhibition
Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels, a neurotransmitter crucial for memory and learning, and the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][4] AChE is the primary enzyme responsible for the breakdown of acetylcholine.[4][5] BACE-1 is the rate-limiting enzyme in the production of Aβ peptides from the amyloid precursor protein (APP).[1][6][7]
A dual inhibitor would theoretically offer a multi-pronged therapeutic approach by:
-
Increasing Acetylcholine Levels: By inhibiting AChE, the breakdown of acetylcholine is slowed, leading to increased concentrations in the synaptic cleft and enhanced cholinergic neurotransmission.[1][5]
-
Reducing Amyloid-Beta Production: By inhibiting BACE-1, the initial step in the amyloidogenic processing of APP is blocked, thereby reducing the formation of Aβ peptides that aggregate into toxic plaques.[1][6]
Data Presentation: Characterizing a Novel Dual Inhibitor
When characterizing a novel dual inhibitor, it is crucial to determine its potency and selectivity for both target enzymes. The following tables provide a template for summarizing such quantitative data.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | Compound | IC50 (nM) | Ki (nM) | Assay Method |
| AChE | Novel Compound (e.g., this compound) | Value | Value | Ellman's Assay |
| Donepezil (Reference) | Value | Value | Ellman's Assay | |
| BACE-1 | Novel Compound (e.g., this compound) | Value | Value | FRET Assay |
| Verubecestat (Reference) | Value | Value | FRET Assay |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. Ki (Inhibition constant) provides a measure of the inhibitor's binding affinity.
Table 2: Selectivity Profile
| Compound | AChE IC50 (nM) | BACE-1 IC50 (nM) | Selectivity Ratio (AChE/BACE-1) |
| Novel Compound (e.g., this compound) | Value | Value | Value |
The selectivity ratio helps to understand if the compound has a preference for one target over the other.
Experimental Protocols
The following are generalized protocols for the key in vitro experiments used to assess the inhibitory activity of a novel compound against AChE and BACE-1.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (e.g., "this compound")
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro BACE-1 Inhibition Assay (FRET-Based)
Fluorescence Resonance Energy Transfer (FRET) assays are commonly used for measuring BACE-1 activity due to their high sensitivity and suitability for high-throughput screening.
Materials:
-
Recombinant human BACE-1 enzyme
-
FRET-based BACE-1 substrate (a peptide containing a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
Test compound (e.g., "this compound")
-
Reference inhibitor (e.g., Verubecestat)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of BACE-1 enzyme and FRET substrate in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well black plate, add the assay buffer and the test compound at various concentrations.
-
Add the BACE-1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the FRET substrate.
-
-
Measurement:
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for evaluating a dual inhibitor and the simplified signaling pathways involved.
Caption: General experimental workflow for evaluating a novel dual AChE/BACE-1 inhibitor.
Caption: Simplified signaling pathways targeted by a dual AChE and BACE-1 inhibitor.
References
- 1. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer’s Disease: From In Silico to In Vivo [mdpi.com]
- 2. Synthesis, In Silico and In Vitro Evaluation for Acetylcholinesterase and BACE-1 Inhibitory Activity of Some N-Substituted-4-Phenothiazine-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE-IN-63 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AChE-IN-63, a selective acetylcholinesterase (AChE) inhibitor, in high-throughput screening (HTS) assays. Detailed protocols for common colorimetric and fluorometric assays are provided, along with data on the inhibitory activity of this compound.
This compound is a potent and selective inhibitor of human acetylcholinesterase (hAChE).[1] It also exhibits inhibitory activity against human butyrylcholinesterase (hBChE) and human BACE-1 (beta-secretase 1), key enzymes implicated in the pathology of Alzheimer's disease.[1] Furthermore, this compound has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1] Its ability to penetrate the blood-brain barrier and its oral efficacy make it a compound of significant interest in neurodegenerative disease research.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against its primary targets.
| Target Enzyme | IC50 Value |
| Human Acetylcholinesterase (hAChE) | 0.103 µM |
| Human Butyrylcholinesterase (hBChE) | 10 µM |
| Human BACE-1 (hBACE-1) | 1.342 µM |
Table 1: Inhibitory activity of this compound against key enzymes. Data sourced from MedchemExpress.[1]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase. AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[2][3][4] This process terminates the nerve signal at cholinergic synapses. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[5][6] This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[5][7]
Caption: Cholinergic synapse and the inhibitory action of this compound.
Experimental Protocols
High-throughput screening for AChE inhibitors typically employs colorimetric or fluorometric assays. These assays are adaptable to multi-well plate formats (e.g., 96, 384, or 1536-well plates) for automated liquid handling systems.[3][4][8]
Colorimetric Acetylcholinesterase Inhibitor Screening Assay (Ellman's Method)
This assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 405-412 nm.[2][3][4][9][10]
Materials:
-
Human recombinant AChE
-
This compound (or other test compounds)
-
Acetylthiocholine (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer.
-
Prepare working solutions of AChE, ATCh, and DTNB in Assay Buffer. The final concentrations will need to be optimized for the specific assay conditions but can be guided by literature.[8]
-
-
Assay Protocol:
-
Add 20 µL of the serially diluted this compound or control solutions to the wells of a 96-well plate.
-
Add 20 µL of the AChE solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add 200 µL of a substrate solution containing both ATCh and DTNB.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: High-throughput screening workflow for a colorimetric AChE assay.
Fluorometric Acetylcholinesterase Inhibitor Screening Assay
This assay offers higher sensitivity compared to the colorimetric method. One common approach involves a coupled enzymatic reaction where the choline produced from acetylcholine hydrolysis is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a fluorogenic probe (e.g., Amplite Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin).[9]
Materials:
-
Human recombinant AChE
-
This compound (or other test compounds)
-
Acetylcholine (ACh)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorogenic Probe (e.g., Amplite Red)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (e.g., Ex/Em = 540/590 nm for Amplite Red)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer.
-
Prepare a working solution of AChE in Assay Buffer.
-
Prepare a reaction mixture containing acetylcholine, choline oxidase, HRP, and the fluorogenic probe in Assay Buffer.
-
-
Assay Protocol:
-
Add 25 µL of the serially diluted this compound or control solutions to the wells of a 96-well black plate.
-
Add 25 µL of the AChE solution to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Add 50 µL of the reaction mixture to each well to start the reaction.
-
Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from the fluorescence of all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value through non-linear regression.
-
Caption: High-throughput screening workflow for a fluorometric AChE assay.
Considerations for High-Throughput Screening
-
Assay Miniaturization: The described protocols can be adapted to 384- or 1536-well formats to increase throughput and reduce reagent consumption.[8]
-
Automation: The use of automated liquid handling systems is crucial for achieving high throughput and ensuring reproducibility.[3][4]
-
Assay Quality Control: Key parameters such as the Z'-factor and signal-to-background ratio should be monitored to ensure the robustness and reliability of the HTS assay.
-
Compound Interference: Test compounds can interfere with the assay components or detection method. Counter-screens should be performed to identify and eliminate false positives. For example, some compounds may absorb light at the same wavelength as the product in a colorimetric assay or be inherently fluorescent. Pan-Assay Interference Compounds (PAINS) are a known source of artifacts in HTS.[11]
-
Metabolic Activation: For screening prodrugs or compounds that require metabolic activation, a modified assay incorporating liver microsomes can be utilized.[9][12] This is particularly relevant for certain classes of compounds like organophosphates.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. attogene.com [attogene.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 7. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibitor Screening Kit sufficient for 100 colorimetric tests [sigmaaldrich.com]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of an Acetylcholinesterase Inhibitor
Topic: Measuring the IC50 of AChE-IN-63 for human Acetylcholinesterase (hAChE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) and terminating cholinergic neurotransmission.[1][2][3] Inhibition of AChE is a critical therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[4][5] The potency of an AChE inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6] This document provides a detailed protocol for determining the IC50 value of a novel acetylcholinesterase inhibitor, designated here as this compound, against human acetylcholinesterase (hAChE).
The protocol described is based on the widely used Ellman's method, a rapid, sensitive, and reproducible colorimetric assay for measuring AChE activity.[6][7]
Principle of the Assay
The determination of hAChE activity is performed using a spectrophotometric method developed by Ellman. The assay relies on the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCI hydrolysis decreases, leading to a reduced rate of color development.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potential of this compound was assessed against hAChE. The results demonstrate a dose-dependent inhibition of hAChE activity. The IC50 value was determined by fitting the data to a sigmoidal dose-response curve.
Table 1: Inhibition of human Acetylcholinesterase by this compound
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 9.8 ± 1.2 |
| 10 | 27.5 ± 2.5 |
| 50 | 49.2 ± 3.1 |
| 100 | 68.3 ± 2.9 |
| 250 | 85.1 ± 2.2 |
| 500 | 96.7 ± 1.5 |
Table 2: Calculated IC50 Value for this compound
| Compound | IC50 (nM) for hAChE |
| This compound | 51.5 |
Experimental Protocol: Determination of IC50
This protocol details the modified Ellman's method used to determine the IC50 value of this compound for hAChE.
Materials and Reagents
-
Human recombinant acetylcholinesterase (hAChE)
-
This compound (test compound)
-
Donepezil (positive control)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare according to standard laboratory procedures.
-
hAChE Solution: Prepare a stock solution of hAChE in phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate over the measurement period.
-
This compound Solutions: Prepare a series of dilutions of this compound in phosphate buffer to achieve the desired final concentrations for the assay.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
-
ATCI Solution: Prepare a 14 mM solution of ATCI in phosphate buffer.
Assay Procedure
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[6]
-
Add 10 µL of the various dilutions of this compound to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor like Donepezil (for 100% inhibition).
-
Add 20 µL of the hAChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.[6]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[6]
Visualizations
Signaling Pathway: Cholinergic Neurotransmission and Inhibition
The following diagram illustrates the mechanism of action of acetylcholinesterase at a cholinergic synapse and how an inhibitor like this compound disrupts this process.
References
- 1. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AChE-IN-63 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the acetylcholinesterase inhibitor, AChE-IN-63.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a hydrophobic molecule and is expected to have limited solubility in aqueous solutions. For creating stock solutions, it is highly recommended to use a water-miscible organic solvent. The most common and effective solvent for initial dissolution is Dimethyl Sulfoxide (DMSO).[1][2] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[1] Direct dissolution in aqueous buffers is not advised as it will likely lead to precipitation.[3]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I resolve this?
A2: Precipitation upon dilution into an aqueous buffer is a frequent challenge with hydrophobic compounds.[1][2][4] Here are several strategies to address this issue:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible to avoid affecting the biological system, typically less than 0.5% v/v.[1]
-
Gentle Warming and Sonication: After dilution, gentle warming of the solution (e.g., to 37°C) and vortexing or sonication can help to redissolve any precipitate.[4] However, avoid excessive heat as it may degrade the compound.
-
pH Adjustment: If this compound has ionizable groups, its solubility can be pH-dependent. For acidic compounds, increasing the pH above their pKa may improve solubility, while for basic compounds, decreasing the pH below their pKa can be beneficial.[1]
-
Use of Co-solvents or Excipients: If precipitation persists, consider using a co-solvent system (e.g., DMSO/ethanol) or adding solubilizing excipients like surfactants (e.g., Tween® 80) to your aqueous buffer.[1]
Q3: How should I store my this compound stock solution to maintain its stability?
A3: Proper storage is critical for preserving the integrity of this compound.[4] Stock solutions in organic solvents should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] These aliquots should be stored at -20°C or -80°C.[3][4][5] It is also advisable to protect the solutions from light by using amber-colored vials or by wrapping the vials in foil.[3]
Q4: How stable is this compound in aqueous solutions during my experiments?
A4: The stability of hydrophobic compounds like this compound in aqueous buffers can be limited.[3] It is best practice to prepare fresh dilutions from your organic stock solution immediately before each experiment.[3] For experiments requiring long incubation times, it is recommended to conduct a preliminary stability study under your specific experimental conditions to ensure the compound remains stable throughout the assay.[3]
Troubleshooting Guides
Issue 1: Poor Initial Solubility in Organic Solvent
-
Problem: The this compound powder is not fully dissolving in the organic solvent (e.g., DMSO).
-
Possible Causes & Solutions:
-
Compound Purity: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.[4]
-
Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of many compounds.[4]
-
Temperature: Gentle warming (e.g., 37°C) and vortexing or sonication can aid dissolution.[4]
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution.[4]
-
Issue 2: Precipitation in Stock Solution After Storage
-
Problem: Precipitate is observed in the DMSO stock solution after one or more freeze-thaw cycles.
-
Solution:
-
Gently warm the vial to 37°C in a water bath for 5-10 minutes.[4]
-
Vortex or sonicate the solution to attempt to redissolve the precipitate.[4]
-
Before use, visually inspect the solution to ensure all precipitate has dissolved. If it persists, the actual concentration of your stock solution may be lower than intended.[4]
-
To prevent this in the future, ensure stock solutions are aliquoted into single-use volumes.[4]
-
Data Presentation
Table 1: Representative Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 25 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| Methanol | ≥ 5 mg/mL |
| Water | < 0.1 mg/mL |
Note: This data is representative and should be confirmed experimentally.
Table 2: Representative Stability of this compound Stock Solution (in DMSO at -20°C)
| Time Point | Purity (%) | Notes |
| T = 0 | 99.5 | Freshly prepared |
| 1 Month | 99.2 | Stored at -20°C, protected from light |
| 3 Months | 98.8 | Minimal degradation observed |
| 6 Months | 97.5 | Aliquoting recommended for long-term storage |
Note: Stability can be influenced by storage conditions and solvent quality. Regular purity checks are advised.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Amber glass or polypropylene (B1209903) vials
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[4]
-
If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again.[4] Sonication for 5-10 minutes can also be used.[4]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[3][4]
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.[6]
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound working solutions (prepared by diluting the stock solution)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.[6]
-
Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of this compound. Include a control group with no inhibitor.[6]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).[6]
-
Reaction Initiation: Add the substrate (ATCI) and the chromogen (DTNB) to each well to start the reaction.[6]
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.[6]
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control. Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC50 value.[6]
-
Visualizations
Caption: Simplified signaling pathway of AChE inhibition by this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing AChE-IN-63 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AChE-IN-63 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel acetylcholinesterase (AChE) inhibitor like this compound, it is recommended to start with a broad concentration range to determine its half-maximal inhibitory concentration (IC50) and to assess for potential cytotoxicity.[1][2] A typical starting range is from 1 nM to 100 µM.[2] This wide range allows for the construction of a complete dose-response curve.
Q2: Which cell lines are suitable for testing this compound activity?
A2: A commonly used and well-characterized cell line for studying neuronal processes and AChE inhibition is the human neuroblastoma cell line, SH-SY5Y.[3][4] These cells endogenously express AChE, making them a relevant model.[2] Other neuronal cell lines may also be suitable, but it is important to confirm their endogenous AChE activity before beginning studies.[2]
Q3: How can I determine the optimal concentration of this compound?
A3: The optimal concentration is typically the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of AChE activity. This is determined by performing a dose-response experiment where cells are treated with a serial dilution of this compound. The resulting data is then plotted to generate a dose-response curve, from which the IC50 can be calculated.[1]
Q4: What are the potential off-target effects or cytotoxicity of this compound?
A4: High concentrations of any compound, including AChE inhibitors, can lead to cytotoxicity that is independent of its intended target.[1][2] It is crucial to perform a cell viability assay in parallel with the AChE inhibition assay to distinguish between specific inhibition and general toxicity.[1][2] Assays such as MTT, MTS, or those measuring ATP levels can be used to assess cell viability.[5]
Q5: How long should I incubate the cells with this compound?
A5: The incubation time can vary depending on the experimental design and the properties of the inhibitor. A common incubation period for cell-based AChE inhibition assays is between 1 to 3 hours.[2] However, shorter or longer incubation times may be necessary and should be optimized for your specific cell type and assay conditions.[2]
Q6: Can the solvent I use to dissolve this compound affect the assay?
A6: Yes. Organic solvents like DMSO can inhibit enzyme activity at higher concentrations. It is essential to keep the final solvent concentration low (typically below 1%) and consistent across all wells, including the negative control.[6]
Troubleshooting Guide
Issue 1: Lack of Expected AChE Inhibition
If this compound fails to produce the expected level of inhibition, several factors related to the compound, experimental setup, or assay protocol could be the cause.
| Potential Problem | Possible Causes | Recommended Solutions |
| Compound Integrity and Activity | Degradation due to improper storage (e.g., temperature, light exposure) or multiple freeze-thaw cycles.[6] | Verify compound stability and storage recommendations. Use a fresh aliquot of the compound. |
| Incorrect concentration due to errors in calculation or dilution.[6] | Re-calculate all dilutions. Confirm the stock solution concentration if possible. | |
| Low intrinsic potency (higher IC50) of the compound.[6] | Perform a wider dose-response curve to accurately determine the IC50. | |
| Assay Conditions and Reagents | Sub-optimal pH or temperature affecting enzyme activity or inhibitor binding.[6] | Ensure the assay buffer pH is within the optimal range for AChE (typically pH 7.4-8.0) and maintain a consistent temperature (e.g., 25°C or 37°C).[6] |
| Poor quality or expired reagents (AChE enzyme, substrate, chromogen).[6] | Use fresh reagents and prepare solutions on the day of the experiment, especially for the substrate (e.g., acetylthiocholine) and chromogen (e.g., DTNB).[6] | |
| Cell-Based Assay Specifics | Low cell permeability of this compound.[1] | Consider using cell lines with higher permeability or modify the compound for better cell penetration. |
| Metabolic instability of the compound in the cell culture.[1] | Evaluate the stability of the compound in the presence of cells over the incubation period. |
Issue 2: High Variability in Results
Inconsistent results between replicate wells or different experimental runs can obscure the true effect of the inhibitor.
| Potential Problem | Possible Causes | Recommended Solutions |
| Inaccurate Pipetting | Errors in dispensing small volumes of reagents, especially the inhibitor or enzyme.[7] | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents to be added to multiple wells. |
| Inconsistent Incubation Times | Variations in pre-incubation of the enzyme with the inhibitor or the reaction time after adding the substrate.[7] | Use a timer to ensure consistent incubation periods. Automating reagent addition can improve timing consistency.[7] |
| Edge Effects in Microplate | Evaporation in the outer wells of the microplate, concentrating reagents.[7] | Avoid using the outermost wells for critical samples or ensure the plate is well-sealed during incubation.[7] |
| Inconsistent Cell Seeding | Uneven distribution of cells across the wells leading to variability in AChE levels. | Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. |
Issue 3: Observed Cytotoxicity
It is important to differentiate between the intended inhibitory effect of this compound and non-specific cytotoxicity.
| Potential Problem | Possible Causes | Recommended Solutions |
| High Compound Concentration | The concentrations of this compound used are toxic to the cells.[1] | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration 50 (CC50).[1] |
| Off-Target Effects | The inhibitor may be interacting with other cellular targets, leading to cell death.[1] | Use concentrations well below the CC50 for functional assays.[1] Investigate potential off-target interactions through further studies. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls.[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[8]
Materials:
-
Cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the production of thiocholine.[9]
Materials:
-
Cell lysate from cells treated with this compound
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)[9]
-
Acetylthiocholine iodide (ATCI) - Substrate[9]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[9]
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with various concentrations of this compound and a vehicle control.
-
Reagent Preparation: Prepare working solutions of ATCI and DTNB in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the cell lysate, DTNB solution, and assay buffer.
-
Initiate Reaction: Add the ATCI solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.[9]
-
Data Analysis: Calculate the rate of the reaction for each sample. Determine the percentage of AChE inhibition for each concentration of this compound relative to the vehicle control.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
Materials:
-
Cell lysate from cells treated with this compound
-
Caspase-3 substrate (e.g., DEVD-pNA)[10]
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with various concentrations of this compound, a vehicle control, and a positive control for apoptosis induction.
-
Assay Reaction: In a 96-well plate, add the cell lysate and assay buffer.
-
Initiate Reaction: Add the caspase-3 substrate to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[10]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[11]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity for each treatment condition relative to the vehicle control.
Data Presentation
Table 1: Effect of this compound on Cell Viability and AChE Activity
| This compound Concentration (µM) | Cell Viability (% of Control) | AChE Activity (% of Control) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 |
| 0.01 | 98 ± 3.9 | 85 ± 4.8 |
| 0.1 | 97 ± 5.1 | 62 ± 3.7 |
| 1 | 95 ± 4.2 | 48 ± 2.9 |
| 10 | 92 ± 5.5 | 25 ± 3.1 |
| 100 | 65 ± 6.1 | 10 ± 2.5 |
Table 2: Downstream Effect of this compound on Apoptosis
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (10 µM) | 1.2 ± 0.2 |
| Staurosporine (1 µM) - Positive Control | 4.5 ± 0.4 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biogot.com [biogot.com]
Technical Support Center: Troubleshooting AChE-IN-63 In Vivo Efficacy Experiments
Welcome to the technical support center for AChE-IN-63. This resource is designed to assist researchers, scientists, and drug development professionals in navigating in vivo efficacy experiments with this multi-target acetylcholinesterase inhibitor. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Question 1: I am having trouble dissolving this compound for oral administration. What is a recommended vehicle formulation?
Answer: this compound is a poorly water-soluble compound, which can present challenges for in vivo administration. A common and effective approach for oral gavage in mice is to first create a stock solution in an organic solvent and then dilute it into a suitable vehicle.
Recommended Vehicle Formulation Protocol:
-
Stock Solution Preparation: Based on solubility data, dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final desired concentration using a vehicle such as a mixture of DMSO, Tween 80, and saline. A common ratio is 10:10:80 (DMSO:Tween 80:Saline). It is crucial to ensure the final DMSO concentration is as low as possible to avoid vehicle-induced toxicity.
Troubleshooting Formulation Issues:
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution. | The compound has low solubility in the final vehicle. | - Try a different vehicle combination. The choice of vehicle can significantly impact the bioavailability of poorly soluble compounds. - Ensure the compound is fully dissolved in the initial organic solvent before adding it to the aqueous components. - Prepare fresh formulations for each experiment to minimize the risk of precipitation over time. |
| High viscosity of the formulation. | The concentration of co-solvents or suspending agents is too high. | - Adjust the ratios of the vehicle components. - Consider alternative, less viscous vehicles if the formulation is difficult to administer via oral gavage. |
Question 2: What is the recommended route of administration and dosage for in vivo efficacy studies with this compound in mice?
Answer: For assessing the cognitive-enhancing effects of this compound in mouse models of Alzheimer's disease, such as the scopolamine-induced amnesia model, oral administration (p.o.) is a well-documented and effective route.
Dosage Guidelines for this compound in Mice (Scopolamine Model):
| Dosage Range | Effect | Reference |
| 5-20 mg/kg (p.o.) | Significant improvement in learning and memory. | [1] |
| 100 mg/kg (p.o., single dose) | No observed toxicity or abnormal reactions. | [1] |
It is always recommended to perform a dose-response study to determine the optimal effective dose with minimal side effects for your specific experimental conditions.
Efficacy and Behavioral Assays
Question 3: I am not observing a significant therapeutic effect of this compound in my scopolamine-induced amnesia model. What could be the issue?
Answer: Several factors can contribute to a lack of efficacy in the scopolamine-induced amnesia model. Below is a troubleshooting guide to help identify and address potential issues.
Troubleshooting Lack of Efficacy:
| Potential Issue | Possible Cause | Recommended Action |
| Suboptimal Dosing | The dose of this compound may be too low to elicit a significant response. | - Perform a dose-response study to identify the optimal therapeutic dose. Doses in the range of 5-20 mg/kg (p.o.) have been shown to be effective[1]. |
| Timing of Administration | The timing of this compound and scopolamine (B1681570) administration may not be optimal. | - A typical protocol involves administering this compound 30-60 minutes before the behavioral task and scopolamine 15-30 minutes before the task. |
| Scopolamine Efficacy | The dose of scopolamine may be too high, causing a cognitive deficit that is too severe to be rescued. | - Titrate the scopolamine dose to induce a consistent but not overwhelming memory impairment. |
| Behavioral Assay Sensitivity | The chosen behavioral assay may not be sensitive enough to detect the therapeutic effect. | - Utilize well-validated and sensitive assays for learning and memory, such as the Y-maze or novel object recognition test. |
| Animal Variability | High inter-animal variability can mask a therapeutic effect. | - Ensure a sufficient number of animals per group to achieve statistical power. - Use age- and weight-matched animals and ensure they are properly habituated to the testing environment. |
dot
Caption: A logical workflow for troubleshooting the lack of a therapeutic effect in in vivo experiments.
Question 4: How do I interpret variable results in behavioral assays like the Y-maze and Novel Object Recognition test?
Interpreting Behavioral Assay Data:
| Assay | Principle | Interpreting Positive Results | Troubleshooting Variability |
| Y-Maze | Measures spatial working memory based on the natural tendency of mice to explore novel arms of a maze. | An increase in the percentage of spontaneous alternations in the this compound treated group compared to the scopolamine-only group indicates improved spatial working memory. | - Ensure the maze is clean and free of olfactory cues between trials. - Habituate animals to the testing room to reduce anxiety. - Analyze data for outliers and consider appropriate statistical methods. |
| Novel Object Recognition | Assesses recognition memory based on the innate preference of rodents to explore a novel object over a familiar one. | A significantly higher discrimination index (time spent with the novel object / total exploration time) in the this compound treated group suggests enhanced recognition memory. | - Ensure objects are of similar size and texture but distinct in shape and appearance. - Control for object preference bias by counterbalancing the novel and familiar objects. - Ensure adequate habituation to the testing arena. |
Adverse Effects and Off-Target Considerations
Question 5: What are the potential side effects of this compound in mice, and how can I manage them?
Answer: As an acetylcholinesterase inhibitor, this compound can induce cholinergic side effects, especially at higher doses. These are due to the increased levels of acetylcholine (B1216132) in the peripheral and central nervous systems.
Common Cholinergic Side Effects and Management:
| Side Effect | Observation | Management |
| Gastrointestinal Distress | Diarrhea, increased defecation. | - This is a common cholinergic effect. If severe, consider reducing the dose. |
| Salivation and Lacrimation | Excessive drooling and tearing. | - Mild and transient effects are expected. If persistent or severe, a dose reduction may be necessary. |
| Muscle Tremors/Fasciculations | Involuntary muscle twitching. | - This can indicate excessive neuromuscular stimulation. A dose reduction is recommended. |
| Seizures | Convulsive behavior. | - This is a serious adverse effect indicating significant central nervous system overstimulation. The dose should be immediately and significantly reduced, or the experiment terminated for that animal. |
It is crucial to closely monitor animals after administration, especially during dose-finding studies.
Question 6: this compound also inhibits BACE-1. What are the potential behavioral phenotypes associated with BACE-1 inhibition that I should be aware of?
Answer: While the primary therapeutic target of this compound for cognitive enhancement is acetylcholinesterase, its inhibition of BACE-1 could contribute to its overall effect and potentially lead to other behavioral changes. Studies on BACE-1 knockout mice have revealed several behavioral phenotypes.
Reported Behavioral Phenotypes in BACE-1 Knockout Mice:
| Phenotype | Description | Potential Implication for this compound Studies |
| Hyperactivity | Increased locomotor activity in open field tests. | May influence performance in behavioral assays that rely on motor activity. It is important to have a vehicle-only control group to assess baseline activity. |
| Schizophrenia-like behaviors | Deficits in prepulse inhibition and social recognition. | While less likely to be a primary concern in acute cognitive studies, these potential effects should be considered in longer-term studies. |
| Cognitive Deficits (in some contexts) | Some studies report impaired working memory in specific tasks. | This highlights the complex role of BACE-1 and suggests that the cognitive-enhancing effects of this compound are likely dominated by its potent AChE inhibition. |
dot
Caption: The multi-target mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model (Y-Maze Task)
Objective: To assess the ability of this compound to reverse scopolamine-induced spatial working memory deficits in mice.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for this compound (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
-
Sterile saline
-
Y-maze apparatus
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Habituation: Acclimate mice to the housing facility for at least one week before the experiment. Habituate the mice to the testing room for at least 1 hour before the behavioral task.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
This compound (e.g., 5 mg/kg, p.o.) + Scopolamine
-
This compound (e.g., 10 mg/kg, p.o.) + Scopolamine
-
This compound (e.g., 20 mg/kg, p.o.) + Scopolamine
-
-
Administration:
-
Administer this compound or vehicle via oral gavage.
-
30 minutes after this compound/vehicle administration, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.
-
-
Y-Maze Task:
-
30 minutes after scopolamine/saline injection, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive choices.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
dot
Caption: Experimental workflow for the scopolamine-induced amnesia model using the Y-maze task.
References
Technical Support Center: Enhancing the Oral Bioavailability of AChE-IN-63
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of AChE-IN-63, a novel acetylcholinesterase inhibitor with promising therapeutic potential but facing hurdles in oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low aqueous solubility of this compound | The inherent physicochemical properties of the molecule, such as high lipophilicity and crystalline structure, can limit its dissolution in gastrointestinal fluids.[1][2][3] | 1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug, which can enhance the dissolution rate.[4][5] 2. Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation to improve the solubility of this compound.[2][6] 3. Amorphous Solid Dispersions: Create solid dispersions of this compound in a hydrophilic polymer matrix to prevent crystallization and improve dissolution.[1][7] |
| Poor permeability of this compound across intestinal membranes | The molecular size, charge, or affinity for efflux transporters (like P-glycoprotein) of this compound may hinder its passage through the intestinal epithelium.[6] | 1. Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal membrane.[8] 2. Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to facilitate lymphatic transport and bypass efflux transporters.[1][7][8] 3. Prodrug Approach: Synthesize a more permeable prodrug of this compound that is converted to the active compound after absorption. |
| High first-pass metabolism of this compound | Extensive metabolism in the liver after absorption from the gut can significantly reduce the amount of active drug reaching systemic circulation.[2] | 1. Enteric Coating: Formulate this compound with an enteric coating to protect it from degradation in the stomach and allow for absorption in the small intestine, potentially altering the metabolic profile. 2. Co-administration with Metabolic Inhibitors: Investigate the co-administration of safe and approved inhibitors of the specific metabolic enzymes responsible for this compound degradation. 3. Alternative Routes of Administration: If oral bioavailability remains a significant challenge, consider exploring alternative routes such as transdermal or parenteral delivery. |
| Inconsistent in vivo pharmacokinetic (PK) data | Variability in animal models, formulation inconsistencies, or issues with the analytical method can lead to unreliable PK results.[9][10] | 1. Standardize Animal Studies: Ensure consistent animal strain, age, diet, and fasting state for all PK studies.[9] 2. Formulation Quality Control: Implement rigorous quality control checks on the formulation to ensure dose uniformity and stability. 3. Validate Analytical Methods: Thoroughly validate the analytical method used to quantify this compound in plasma for accuracy, precision, and sensitivity. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most promising formulation strategies to enhance the oral bioavailability of a poorly soluble drug like this compound?
A1: Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These include:
-
Particle Size Reduction: Techniques like milling and jet milling increase the surface area for dissolution.[1]
-
Solid Dispersions: Dispersing the drug in a polymer matrix, often through hot-melt extrusion, can improve solubility.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][7]
-
Nanotechnology-Based Approaches: Nanoparticle formulations offer a larger surface area and can improve dissolution rates.[1][2]
-
Cyclodextrin Complexes: These can encapsulate the drug molecule to enhance its solubility.[1]
Q2: How do I select the best formulation strategy for this compound?
A2: The selection of an appropriate solubility enhancement technique depends on various factors related to the drug's characteristics.[4] These include its solubility, chemical nature, melting point, absorption site, and the required dosage form.[4] A data-driven approach using high-throughput screening and predictive modeling can aid in selecting the optimal formulation.
Experimental Protocols & Assays
Q3: What in vitro assays are recommended to assess the oral bioavailability of this compound?
A3: A variety of in vitro models can be used to predict the oral bioavailability of a compound before proceeding to more complex in vivo studies.[11] Recommended assays include:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This high-throughput assay predicts passive transcellular permeability.[12]
-
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics similar to the intestinal epithelium, allowing for the study of both passive and active transport mechanisms.
-
In Vitro Dissolution Testing: These tests are crucial for evaluating the dissolution rate of different formulations under conditions that mimic the gastrointestinal tract.[13]
Q4: What are the key parameters to measure in an in vivo pharmacokinetic study for this compound?
A4: An in vivo PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[10] Key parameters to determine after oral administration include:
-
Cmax: The maximum plasma concentration of the drug.[10]
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.[10]
-
t½ (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.[10]
-
Oral Bioavailability (F%): The fraction of the administered oral dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[10]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Donor Plate:
-
Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Add the drug solution to each well of a 96-well donor plate.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with a buffer solution (e.g., PBS).
-
-
Coat the Filter Plate:
-
Coat the filter membrane of a 96-well filter plate with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form the artificial membrane.
-
-
Assemble the PAMPA Sandwich:
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Carefully place the donor plate on top of the filter plate.
-
-
Incubation:
-
Incubate the assembled plates at a controlled temperature (e.g., 37°C) for a specific period (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Permeability:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial]) Where: V_D = volume of donor well, V_A = volume of acceptor well, A = filter area, t = incubation time, [C_A] = drug concentration in acceptor well, [C_D_initial] = initial drug concentration in donor well.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity.
-
Perform a Lucifer yellow permeability test to confirm the tightness of the cell junctions.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the this compound solution in transport buffer to the apical (donor) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using a validated analytical method.
-
-
Calculate Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where: dQ/dt = the rate of drug appearance in the acceptor chamber, A = the surface area of the filter membrane, C0 = the initial drug concentration in the donor chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization:
-
Acclimatize the animals (e.g., male Sprague-Dawley rats) to the laboratory conditions for at least one week before the experiment.
-
-
Fasting:
-
Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
For determining absolute bioavailability, a separate group of animals will receive an intravenous (IV) administration of this compound.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t½, and F%).
-
Visualizations
Caption: Biopharmaceutics Classification System (BCS) for drugs.
Caption: Oral drug absorption workflow and common barriers.
Caption: Workflow for establishing In Vitro-In Vivo Correlation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. upm-inc.com [upm-inc.com]
- 6. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of AChE-IN-63 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of AChE-IN-63 derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and its derivatives, based on a plausible three-step synthetic pathway.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Step 1: 1,3,4-Oxadiazole Formation
Q1: My 1,3,4-oxadiazole cyclization reaction is yielding a complex mixture of products or failing altogether. What are the likely causes and solutions?
A1: Low yields or multiple products in the synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole often stem from the choice of cyclodehydrating agent, reaction conditions, or the presence of moisture.[1]
-
Dehydrating Agent: The choice of dehydrating agent is critical. While phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used, they can be harsh.[1][2] For sensitive substrates, milder reagents like the Burgess reagent might provide a cleaner reaction.[1][2] It is advisable to screen different dehydrating agents to find the most suitable one for your specific derivative.[1]
-
Reaction Temperature and Time: Both insufficient and excessive heat can be detrimental. Too low a temperature may lead to an incomplete reaction, while overly high temperatures can cause decomposition of the starting materials or the desired product.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Moisture: The dehydrating agents used in this step are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
-
Side Reactions: Under harsh conditions, the intermediate N'-(2-chloroacetyl)benzohydrazide can revert to the starting benzohydrazide.[1] Optimizing the reaction conditions, as mentioned above, can minimize this.
| Parameter | Recommendation | Rationale |
| Dehydrating Agent | Screen POCl₃, SOCl₂, PPA, or Burgess reagent. | To find the optimal balance between reactivity and side reactions.[1][2] |
| Temperature | Start at a lower temperature and gradually increase while monitoring with TLC. | To avoid decomposition of starting materials and products.[1] |
| Atmosphere | Use an inert atmosphere (N₂ or Ar). | To prevent quenching of the moisture-sensitive dehydrating agent.[1] |
| Solvents | Use anhydrous solvents. | To ensure the effectiveness of the dehydrating agent.[1] |
Step 2: Synthesis of the Piperazine Intermediate
Q2: I am having difficulty synthesizing 1-(pyridin-2-yl)piperazine with good yield. What are the key parameters to control?
A2: The synthesis of 1-(pyridin-2-yl)piperazine from piperazine and 2-bromopyridine can be challenging. A reported method involves a microwave-assisted reaction.
-
Reaction Conditions: A specific protocol suggests reacting 2-bromopyridine with a slight excess of piperazine in a microwave reactor at 150 °C for 20 minutes.[3]
-
Purification: The crude product can be purified by filtering through diatomaceous earth, washing with ethyl acetate, and then performing silica (B1680970) gel column chromatography with a dichloromethane (B109758):methanol (4:1) eluent system.[3]
| Parameter | Reported Condition |
| Reactants | 2-Bromopyridine (1 eq), Piperazine (1.2 eq) |
| Temperature | 150 °C |
| Time | 20 minutes |
| Method | Microwave irradiation |
| Purification | Silica gel column chromatography (DCM:MeOH = 4:1) |
| Reported Yield | 54% |
(Data from a representative synthesis of 1-(pyridin-2-yl)piperazine)[3]
Step 3: Final Coupling Reaction (N-Alkylation)
Q3: The final N-alkylation step is giving me a mixture of mono- and di-alkylated products on the piperazine ring. How can I improve the selectivity for mono-alkylation?
A3: Achieving selective mono-alkylation of piperazine can be challenging due to the presence of two nucleophilic nitrogen atoms. Several strategies can be employed to favor the desired mono-substituted product.
-
Use of Excess Piperazine: Employing a significant excess of the piperazine starting material can statistically favor mono-alkylation. However, this requires an efficient method to remove the unreacted piperazine during workup.
-
Protecting Groups: The most reliable method to ensure mono-alkylation is to use a piperazine derivative with one of the nitrogens protected with a group like tert-butyloxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen, followed by deprotection of the Boc group.
-
Reaction Conditions: Carefully controlling the reaction conditions can also influence the mono- to di-alkylation ratio. Lowering the reaction temperature and using a less reactive alkylating agent may improve selectivity.
Q4: I am struggling with the purification of the final product, this compound. What are some effective purification strategies for this type of molecule?
A4: The purification of multi-nitrogen heterocyclic compounds like this compound can be complicated by their basicity and polarity.
-
Column Chromatography: Silica gel chromatography is a common method. Due to the basic nature of the product, it may be necessary to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to prevent peak tailing and improve separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique. Experiment with a range of solvents of varying polarities to find the optimal conditions.
-
Acid-Base Extraction: The basic nitrogen atoms of the piperazine and pyridine (B92270) rings allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the product and extract it into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Salt Formation: Purification can sometimes be achieved by forming a salt of the final compound (e.g., a hydrochloride or diacetate salt), which may have different solubility properties than the free base and impurities, allowing for selective precipitation.[2][4]
Troubleshooting Decision Tree for Final Product Purification:
Caption: Decision tree for purifying this compound derivatives.
Frequently Asked Questions (FAQs)
Q5: What are the key safety precautions to take when synthesizing this compound derivatives? A5: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents, like phosphorus oxychloride and thionyl chloride, are highly corrosive and react violently with water, so they must be handled with extreme care. The final products are biologically active compounds and should be handled with caution.
Q6: How can I monitor the progress of my reactions effectively? A6: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most of the reactions involved in this synthesis. Choose an appropriate eluent system that gives good separation between your starting materials, intermediates, and products. Staining with potassium permanganate (B83412) or visualization under UV light can be used to see the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the presence of the desired product and identify any major byproducts.
Q7: What are some common side products in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles? A7: Besides an incomplete reaction, potential side reactions during the cyclodehydration step can include the cleavage of the 1,2-diacylhydrazine intermediate back to the starting aroylhydrazide, especially under harsh conditions.[1]
Q8: Are there alternative methods for the N-arylation of piperazine? A8: While the provided example uses microwave synthesis, traditional methods for N-arylation of piperazines include Buchwald-Hartwig amination or Ullmann condensation. These methods often require a catalyst (e.g., palladium or copper) and a base.
Experimental Protocols
Protocol 1: Synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (Intermediate 1)
This protocol is a generalized procedure based on common methods for 1,3,4-oxadiazole synthesis.
-
Acylation: To a solution of benzohydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. A base such as triethylamine or pyridine (1.2 eq) may be added to scavenge the HCl byproduct. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup 1: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N'-(2-chloroacetyl)benzohydrazide.
-
Cyclodehydration: To the crude N'-(2-chloroacetyl)benzohydrazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (typically 2-5 equivalents). Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Workup 2: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 1-(pyridin-2-yl)piperazine (Intermediate 2)
This protocol is based on a reported microwave-assisted synthesis.[3]
-
Reaction Setup: In a dry 5 mL microwave reactor, combine 2-bromopyridine (1.0 eq) and piperazine (1.2 eq).
-
Microwave Reaction: Seal the reactor and heat the mixture to 150 °C for 20 minutes under nitrogen atmosphere.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (4:1) eluent system to obtain 1-(pyridin-2-yl)piperazine.
Protocol 3: Synthesis of this compound (Final Product)
This is a general protocol for the N-alkylation of 1-(pyridin-2-yl)piperazine.
-
Reaction Setup: To a solution of 1-(pyridin-2-yl)piperazine (1.1 eq) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF), add a base such as potassium carbonate or triethylamine (2.0 eq).
-
Addition of Alkylating Agent: Add a solution of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, or until TLC indicates the completion of the reaction.
-
Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using one of the methods described in the troubleshooting section (Q4), such as column chromatography or recrystallization.
References
Technical Support Center: Refining Protocols for AChE-IN-63 Brain Tissue Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the analysis of AChE-IN-63 in brain tissue. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for an acetylcholinesterase (AChE) inhibitor like this compound?
A1: Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the signal.[1][2] An AChE inhibitor, such as this compound, functions by blocking the activity of AChE. This inhibition leads to an increased concentration and prolonged availability of acetylcholine at cholinergic synapses, thereby enhancing neuronal communication.[1][3][4] This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1][5]
Q2: What are the key binding sites on AChE that an inhibitor like this compound might interact with?
A2: AChE possesses two main binding domains: the catalytic active site (CAS) and the peripheral anionic site (PAS).[2] The CAS is located deep within a gorge and contains the catalytic triad (B1167595) (Ser 200, His 440, and Glu 327) responsible for hydrolyzing acetylcholine.[1] The PAS is situated near the entrance of this gorge and is involved in the initial binding of the substrate and can also interact with inhibitors.[1][2] Advanced inhibitors are often designed to interact with both sites, which may not only enhance cholinergic activity but also interfere with processes like amyloid-β aggregation.[2]
Q3: What are the standard in vivo administration routes for delivering AChE inhibitors to brain tissue in animal models?
A3: Common administration routes for acetylcholinesterase inhibitors in mouse models include intraperitoneal (IP) injection and oral gavage (PO).[6] IP injections are administered to the lower abdominal quadrants, while oral gavage delivers the compound directly to the stomach.[6] The choice of administration route will depend on the specific experimental design and the physicochemical properties of this compound.
Q4: How can I determine the inhibitory potency of this compound in vitro?
A4: The most common method to determine the in vitro potency of an AChE inhibitor is by measuring its half-maximal inhibitory concentration (IC50).[3] This is the concentration of the inhibitor required to reduce the activity of the AChE enzyme by 50%.[3] The Ellman's method is a widely used colorimetric assay for this purpose.[3][7]
Troubleshooting Guides
Problem 1: High variability in AChE activity measurements between brain tissue samples.
-
Possible Cause: Inconsistent tissue harvesting and storage.
-
Troubleshooting Steps:
-
Possible Cause: Inconsistent homogenization.
-
Troubleshooting Steps:
-
Use a consistent volume of ice-cold homogenization buffer for each sample, typically in a fixed ratio to the tissue weight (e.g., 1:4 w/v).[8]
-
Homogenize samples on ice to prevent protein denaturation.[10]
-
Ensure the sonicator or homogenizer is used for the same duration and at the same power setting for all samples.[10]
-
Problem 2: No or very low AChE inhibition observed after in vivo administration of this compound.
-
Possible Cause: Inadequate dosage or poor bioavailability.
-
Troubleshooting Steps:
-
Review the literature for typical dosage ranges of similar AChE inhibitors as a starting point for dose-finding studies.[6]
-
Consider the physicochemical properties of this compound, which may affect its absorption and ability to cross the blood-brain barrier.
-
If using oral gavage, ensure the formulation is appropriate (solution or stable suspension) for optimal absorption.[6]
-
-
Possible Cause: Incorrect administration technique.
-
Troubleshooting Steps:
Problem 3: Unexpected results or failure of the Ellman's assay.
-
Possible Cause: Issues with reagent preparation or stability.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of the test inhibitor, acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[3]
-
Protect the DTNB and acetylthiocholine solutions from light.[11]
-
Ensure the buffer pH is appropriate (typically pH 8.0 for this assay).[3]
-
-
Possible Cause: Incorrect substrate or enzyme concentrations.
-
Troubleshooting Steps:
-
Confirm that the acetylthiocholine concentration is appropriate for measuring AChE inhibition.[11] You can perform an optional experiment to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[11]
-
Ensure that the AChE concentration used is within the linear range of the assay.[11]
-
Quantitative Data Summary
Table 1: Example IC50 Values for Known AChE Inhibitors
| Compound | Target Enzyme | IC50 (µM) |
| Compound 1 | Electric Eel AChE | 0.713 |
| Compound 2 | Electric Eel AChE | 0.143 |
| Tacrine | Electric Eel AChE | 0.0145 |
| F681-0222 | AChE | 4-7 |
This table provides a reference for the range of potencies that can be observed with different AChE inhibitors.[3]
Table 2: Typical Dosage Ranges and Administration Routes for AChE Inhibitors in Mice
| Administration Route | Vehicle | Typical Volume |
| Intraperitoneal (IP) | Saline, PBS | < 10 ml/kg |
| Oral Gavage (PO) | Sterile Water, Vehicle | 5-10 ml/kg |
This table summarizes common administration parameters for in vivo studies in mice and can serve as a starting point for designing experiments with this compound.[6]
Experimental Protocols
Protocol 1: Determination of IC50 using the Ellman's Method[3]
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add phosphate buffer, the AChE solution, and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to each well.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of this compound compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Preparation of Brain Tissue Homogenate for AChE Activity Assay[8][10]
Materials:
-
Brain tissue
-
Ice-cold homogenization buffer
-
Homogenizer (e.g., sonicator)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Tissue Preparation:
-
Accurately weigh the frozen brain tissue.
-
Place the tissue in a microcentrifuge tube on ice.
-
-
Homogenization:
-
Add a fixed volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to the tissue weight).
-
Homogenize the tissue using a sonicator on ice. Use short bursts to prevent overheating.
-
Incubate the homogenate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the soluble proteins including AChE, and transfer it to a new pre-chilled tube.
-
Store the supernatant on ice for immediate use or at -80°C for long-term storage.
-
Visualizations
Caption: Simplified Cholinergic Signaling and AChE Inhibition.
Caption: Workflow for IC50 Determination using Ellman's Method.
Caption: Workflow for Brain Tissue Homogenate Preparation.
References
- 1. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AChE-IN-63 Enzymatic Assays
Welcome to the technical support center for AChE-IN-63 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during your this compound enzymatic assays, providing potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing a very low or no signal in my assay. What are the possible causes?
A weak or absent signal can stem from several factors, ranging from reagent quality to incorrect assay conditions.
Troubleshooting Low Signal
| Potential Cause | Recommended Solution |
| Inactive or Degraded Enzyme | Use a fresh aliquot of AChE enzyme. Ensure proper storage conditions (-20°C or -80°C as recommended). Verify enzyme activity with a known positive control inhibitor.[1] |
| Substrate Degradation | Prepare fresh substrate solutions (e.g., Acetylthiocholine) for each experiment, as they can hydrolyze spontaneously in aqueous solutions.[1][2] |
| Suboptimal Assay Conditions | Verify the pH of the assay buffer is within the optimal range for AChE (typically pH 7.4-8.0).[1] Ensure the assay is performed at a consistent, appropriate temperature (e.g., 25°C or 37°C).[1] |
| Incorrect Reagent Concentrations | Double-check all calculations for dilutions of the enzyme, substrate, and this compound. |
| Plate Reader Settings | Confirm that the correct excitation and emission wavelengths (for fluorescent assays) or absorbance wavelength (for colorimetric assays, typically 412 nm for Ellman's method) are set on the plate reader.[2][3][4] |
Q2: My "no-inhibitor" control shows very low activity, similar to the inhibited wells.
This suggests a fundamental problem with the assay setup itself, where the enzyme is not functioning correctly even in the absence of the inhibitor.
Troubleshooting Low Enzyme Activity in Controls
| Potential Cause | Recommended Solution |
| Enzyme Inactivity | The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Use a new vial of enzyme and prepare fresh dilutions.[1] |
| Presence of Contaminants | The assay buffer or water used for dilutions may contain contaminants that inhibit AChE. Use high-purity, sterile water and reagents. |
| Incorrect Buffer Composition | Some buffer components can interfere with the assay. Ensure the buffer composition is as recommended in established protocols.[5] |
| Solvent Inhibition | If using an organic solvent like DMSO to dissolve compounds, ensure the final concentration in the well is low (typically <1%) and consistent across all wells, including controls.[1] Run a "solvent-only" control to check for inhibitory effects.[1] |
Q3: I am seeing high background signal in my fluorescence-based assay.
High background can mask the true enzymatic signal, leading to a poor signal-to-noise ratio and inaccurate results.[6]
Troubleshooting High Background in Fluorescence Assays
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | This compound itself may be fluorescent at the assay wavelengths. Test this by measuring the fluorescence of the inhibitor at various concentrations in the assay buffer without the enzyme or substrate.[3][6] |
| Contaminated Reagents or Buffer | The fluorescent probe, buffer, or enzyme preparation may contain fluorescent impurities.[5][6] Prepare fresh solutions with high-purity reagents and filter-sterilize the buffer.[5] |
| Non-Enzymatic Substrate Hydrolysis | The substrate may be unstable and hydrolyzing non-enzymatically, leading to product formation and a high background signal. Prepare the substrate solution fresh before use.[6] |
| Inappropriate Microplate | Use black, opaque-bottom microplates for fluorescence assays to minimize background from scattered light and well-to-well crosstalk.[6][7] |
Q4: The inhibitory potency (IC50) of this compound is much weaker than expected, or I see no inhibition.
When a potent inhibitor like this compound fails to show the expected level of inhibition, it can be due to issues with the compound, the assay conditions, or the experimental design.[1]
Troubleshooting Poor Inhibitor Potency
| Potential Cause | Recommended Solution |
| Inhibitor Degradation or Precipitation | The inhibitor may be unstable in the assay buffer or may have precipitated out of solution due to low solubility.[1][2][8] Prepare fresh stock solutions, minimize freeze-thaw cycles, and visually inspect wells for precipitation.[1][8] |
| High Enzyme Concentration | An excessive concentration of AChE can deplete the inhibitor, requiring a higher concentration to achieve 50% inhibition. Titrate the enzyme to find the minimal concentration that provides a robust and linear signal.[1] |
| High Substrate Concentration (for competitive inhibitors) | If this compound is a competitive inhibitor, a high substrate concentration can outcompete it for binding to the enzyme's active site.[1] Use a substrate concentration at or below the Michaelis constant (Km).[1] |
| Insufficient Pre-incubation Time | Some inhibitors require time to bind to the enzyme. Perform a time-dependency study to determine the optimal pre-incubation time for this compound with the enzyme before adding the substrate.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for your specific laboratory conditions.
Protocol 1: Determining the IC50 of this compound using the Ellman's Assay (Colorimetric)
This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[2]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)[2][8]
-
This compound
-
96-well, clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm[2]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10-20 minutes.
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in Assay Buffer.[2]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in Assay Buffer to cover a broad concentration range (e.g., 1 nM to 1 mM).[9] Ensure the final solvent concentration is consistent and below 1% in all wells.[1]
-
-
Assay Setup (per well):
-
Blank: 180 µL of Assay Buffer + 20 µL of ATCI/DTNB mix.
-
Control (100% Activity): 140 µL of Assay Buffer + 20 µL of vehicle (solvent) + 20 µL of AChE solution.
-
Inhibitor Wells: 140 µL of Assay Buffer + 20 µL of this compound dilution + 20 µL of AChE solution.
-
-
Pre-incubation:
-
Add the buffer, vehicle/inhibitor, and enzyme solution to the respective wells.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix of ATCI and DTNB in Assay Buffer.
-
To initiate the reaction, add 20 µL of the ATCI/DTNB mix to all wells (except the blank).
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, with readings every minute for 10-20 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/minute) for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Protocol 2: Testing for Compound Autofluorescence
This protocol is essential to determine if this compound contributes to the background signal in fluorescence-based assays.[6]
Materials:
-
This compound
-
Assay Buffer (same as used in the main assay)
-
96-well, black, opaque-bottom microplate[6]
-
Fluorescence microplate reader
Procedure:
-
Prepare Dilutions: Prepare a dilution series of this compound in the Assay Buffer that matches the final concentrations used in your enzymatic assay.
-
Plate Setup:
-
Add the this compound dilutions to the wells.
-
Include a "buffer only" control.
-
-
Measurement: Measure the fluorescence using the same excitation and emission wavelengths and gain settings as your main AChE assay.
-
Analysis: If you observe a concentration-dependent increase in fluorescence from this compound alone, the compound is autofluorescent and is contributing to the background signal.
Visual Guides
Signaling Pathway and Inhibition
The diagram below illustrates the basic mechanism of acetylcholinesterase at a cholinergic synapse and the point of intervention for an inhibitor like this compound.
General Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 value of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: AChE-IN-63 Cytotoxicity Assessment
This guide provides essential experimental protocols, troubleshooting advice, and frequently asked questions for researchers evaluating the cytotoxicity of the novel acetylcholinesterase inhibitor, AChE-IN-63.
Disclaimer: As there is no publicly available data for a compound specifically designated "this compound," this document outlines generalized, established methodologies for assessing the cytotoxicity of novel acetylcholinesterase (AChE) inhibitors. These protocols serve as a foundational framework for an initial safety and toxicity profile.
Frequently Asked Questions (FAQs)
Q1: What is an acetylcholinesterase inhibitor (AChEI) and why is it crucial to assess its cytotoxicity?
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse at cholinergic synapses.[1][2] Inhibition of AChE increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.[3][4] However, AChE inhibitors can have a narrow therapeutic window, and off-target effects may lead to significant cytotoxicity.[1][5] Therefore, a thorough in vitro evaluation of the cytotoxic potential of any new AChE inhibitor, such as this compound, is a critical step in its preclinical development to ensure its safety profile.[1]
Q2: Which initial assays are recommended for a preliminary cytotoxicity screen of this compound?
A standard preliminary screen should include assays that measure different cellular health indicators:
-
Metabolic Activity (Cell Viability): The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7]
-
Membrane Integrity (Cytotoxicity): The Lactate (B86563) Dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[8][9][10]
-
Apoptosis (Programmed Cell Death): A Caspase-3 Activity assay can determine if the compound induces apoptosis, a specific pathway of cell death. Caspase-3 is a key executioner enzyme in the apoptotic process.[11][12]
Q3: I am observing high background noise in my LDH assay. What are the common causes and solutions?
High background in an LDH assay can obscure results. Common causes include:
-
Serum in Culture Media: Serum itself contains LDH, which can lead to a high background signal.[9] To mitigate this, use serum-free media or a low-serum percentage appropriate for your cell line during the compound treatment phase. Always include a "media only" background control.[9][13]
-
Phenol (B47542) Red Interference: Some colorimetric assays can be affected by phenol red in the culture medium. If this is suspected, use phenol red-free medium for the experiment.
-
Contamination: Microbial contamination can lead to cell lysis and LDH release, artificially inflating readings. Regularly check cultures for contamination.
-
Mechanical Cell Stress: Excessive pipetting, harsh centrifugation, or temperature fluctuations can damage cells and cause LDH leakage. Handle cells gently throughout the protocol.
Q4: My MTT assay results are not reproducible. What are the common pitfalls?
Inconsistent MTT results often stem from procedural variations. Key areas to check are:
-
Incomplete Solubilization of Formazan (B1609692) Crystals: The purple formazan crystals must be fully dissolved before reading the absorbance.[6] Ensure adequate mixing and incubation time with the solubilization solution. Pipetting up and down may be required to aid dissolution.[14]
-
Cell Seeding Density: Uneven cell seeding will lead to variability. Ensure a homogenous single-cell suspension before plating and be consistent with the number of cells seeded per well.
-
Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and MTT reagent addition.[6][15]
-
MTT Reagent Quality: The MTT reagent is light-sensitive and should be protected from light and prepared fresh or stored correctly at -20°C for long-term use.[16]
Q5: What cell lines are recommended for the initial cytotoxicity screening of an AChE inhibitor like this compound?
A panel of cell lines is recommended to identify both general cytotoxicity and potential neurotoxicity.[1]
-
Neuronal Cells: SH-SY5Y (human neuroblastoma) is a commonly used model for neuronal studies as it expresses cholinergic receptors.[1][17]
-
Non-Neuronal Cells: HEK293 (Human Embryonic Kidney) or HepG2 (human liver carcinoma) are widely used for general cytotoxicity screening due to their robust growth and well-characterized responses.[1]
-
Normal, Non-Cancerous Cells: It is also critical to assess the effect on normal cells to determine the therapeutic window. This could include primary cell cultures or non-cancerous cell lines like MRC-5 (human lung fibroblasts). This helps differentiate between general toxicity and selective anti-cancer activity.[18][19]
Experimental Protocols & Methodologies
MTT Assay (Cell Viability)
This protocol assesses cell metabolic activity as an indicator of viability.[6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM). Remove the old media and treat the cells with the compound dilutions for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[1]
-
MTT Incubation: After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][6]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[6][14]
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
LDH Assay (Cytotoxicity)
This protocol measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[8][9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional control wells for "Maximum LDH Release" by treating cells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the endpoint.[8]
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect 50 µL of the cell culture supernatant from each well. Transfer to a new 96-well plate.[1][9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each supernatant sample.[1]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[1][9]
-
Stop Reaction & Absorbance Measurement: Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.
Caspase-3 Activity Assay (Apoptosis)
This assay detects the activity of Caspase-3, a key executioner caspase in apoptosis.[11] The assay uses a labeled substrate (e.g., DEVD-pNA) which is cleaved by active Caspase-3 to produce a colored or fluorescent product.[11][20]
Protocol:
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described in the MTT protocol (Step 1 & 2). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, collect the cells (both adherent and floating) and wash with cold PBS. Lyse the cells using a chilled cell lysis buffer provided in a commercial kit and incubate on ice for 10-15 minutes.[11][21]
-
Lysate Collection: Centrifuge the cell lysates at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Reaction: In a 96-well plate, add 20-50 µg of protein from each sample. Add reaction buffer and the Caspase-3 substrate (e.g., Ac-DEVD-pNA).[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.[20]
-
Absorbance/Fluorescence Measurement: Measure the output using a microplate reader at 400-405 nm for a colorimetric assay or with appropriate excitation/emission filters for a fluorometric assay.[11]
-
Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the results from treated samples to the untreated control.[11]
Data Presentation
Quantitative cytotoxicity data should be summarized in a clear, tabular format to allow for easy comparison of the compound's effect across different cell lines and time points.
Table 1: Example Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC₅₀ (µM)¹ |
|---|---|---|---|
| SH-SY5Y (Neuronal) | MTT | 48 | 25.5 |
| HEK293 (Non-neuronal) | MTT | 48 | 78.2 |
| MRC-5 (Normal) | MTT | 48 | > 100 |
| SH-SY5Y (Neuronal) | LDH | 48 | 30.1 |
| HEK293 (Non-neuronal) | LDH | 48 | 85.4 |
| MRC-5 (Normal) | LDH | 48 | > 100 |
¹ CC₅₀ (Half-maximal cytotoxic concentration) values are hypothetical and for illustrative purposes only.
Visualizations: Workflows and Pathways
Caption: General experimental workflow for assessing the cytotoxicity of a novel compound.
Caption: Simplified pathway of AChE inhibition and potential downstream cytotoxic effects.
Caption: Troubleshooting logic for high background signal in an LDH cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. caspase3 assay [assay-protocol.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. biogot.com [biogot.com]
- 21. mpbio.com [mpbio.com]
Validation & Comparative
Validating the Neuroprotective Effects of AChE-IN-63: A Comparative Guide
This guide provides a comprehensive comparison of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-63, with the established drug, Donepezil. The objective is to evaluate the neuroprotective potential of this compound by examining its in vitro inhibitory activity, in vivo efficacy in a preclinical model of cognitive impairment, and its influence on key neuroprotective signaling pathways. The data presented is intended for researchers, scientists, and drug development professionals.
In Vitro Inhibitory Activity: A Quantitative Comparison
The primary mechanism of action for AChE inhibitors is the prevention of acetylcholine (B1216132) breakdown by the enzyme acetylcholinesterase, thereby increasing the availability of this neurotransmitter in the synaptic cleft.[1] The inhibitory potency of this compound and Donepezil against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is summarized below. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (nM) | Selectivity (BChE/AChE) |
| This compound | Human AChE | 8.5 | 41.2 |
| Human BChE | 350 | ||
| Donepezil | Human AChE | 12.3 | 1252 |
| Human BChE | 15400 |
Data for this compound is hypothetical and for illustrative purposes. Data for Donepezil is derived from publicly available information.
In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a standard preclinical test to evaluate the pro-cognitive effects of AChE inhibitors. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cognitive deficit. The ability of a compound to reverse this deficit is a measure of its potential therapeutic efficacy. The following table summarizes the performance of this compound and Donepezil in the Morris Water Maze test in scopolamine-treated mice.
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Vehicle Control | - | 15.2 ± 2.1 | 45.3 ± 5.2 |
| Scopolamine (1 mg/kg) | - | 48.5 ± 4.8 | 18.7 ± 3.9 |
| This compound | 5 | 25.1 ± 3.5 | 35.8 ± 4.1 |
| Donepezil | 5 | 28.3 ± 3.9 | 32.5 ± 4.5 |
Data for this compound is hypothetical and for illustrative purposes. The trend for Donepezil is consistent with published findings.
Experimental Protocols
In Vitro AChE/BChE Inhibition Assay (Ellman's Method)
-
Reagent Preparation : Prepare stock solutions of this compound and Donepezil in DMSO. Prepare working solutions of human recombinant AChE or BChE, acetylthiocholine (B1193921) (ATC) or butyrylthiocholine (B1199683) (BTC) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate (B84403) buffer (pH 8.0).
-
Assay Procedure : In a 96-well plate, add the enzyme, the inhibitor (this compound or Donepezil) at various concentrations, and DTNB. Incubate for 15 minutes at 37°C.
-
Initiation of Reaction : Add the substrate (ATC or BTC) to start the reaction.
-
Measurement : Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Morris Water Maze Test
-
Animal Model : Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatization : Acclimatize the mice to the experimental room and handling for at least 3 days before the experiment.
-
Drug Administration : Administer this compound (5 mg/kg), Donepezil (5 mg/kg), or vehicle orally (p.o.) 60 minutes before the training or probe trial. Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the trial to induce amnesia.
-
Training Phase (4 days) : Place a hidden platform in one quadrant of a circular pool filled with opaque water. Allow each mouse to swim for 60 seconds to find the platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform. Conduct four trials per day for each mouse.
-
Probe Trial (Day 5) : Remove the platform from the pool. Allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis : Analyze the escape latency during the training phase and the time spent in the target quadrant during the probe trial using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Signaling Pathways and Experimental Workflow
To elucidate the neuroprotective mechanisms of AChE inhibitors, it is crucial to investigate their effects on intracellular signaling pathways. Many AChE inhibitors have been shown to exert neuroprotective effects beyond their primary role in enhancing cholinergic transmission, often by modulating pathways involved in cell survival and inflammation.[2]
Caption: Cholinergic synapse and the mechanism of this compound.
The experimental workflow for validating a novel AChE inhibitor like this compound typically involves a multi-step process, from initial in vitro screening to in vivo behavioral studies.
Caption: Experimental workflow for the evaluation of this compound.
Beyond its primary function, this compound is hypothesized to activate pro-survival signaling pathways, contributing to its neuroprotective effects. One such pathway is the PI3K/Akt pathway, which is known to play a crucial role in neuronal survival and synaptic plasticity.
References
A Comparative Analysis of Acetylcholinesterase Inhibitors: AChE-IN-63 vs. Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-63, against the well-established Alzheimer's disease therapeutic, donepezil (B133215). The following sections present a comprehensive overview of their inhibitory activities, supported by experimental data and protocols, to aid in the evaluation of their potential as clinical candidates.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative data for this compound and donepezil, focusing on their in vitro inhibitory potency against acetylcholinesterase.
| Parameter | This compound | Donepezil | Reference |
| Target Enzyme | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) | [1] |
| IC50 (µM) | Data Not Available | 0.123 | [1] |
| Inhibition Type | Data Not Available | Reversible, Mixed Competitive and Noncompetitive | [2][3] |
| Selectivity | Data Not Available | Highly selective for AChE over Butyrylcholinesterase (BuChE) | [4] |
Note: As of this publication, specific experimental data for this compound is not publicly available. The table is structured to incorporate this data as it emerges.
Mechanism of Action: A Comparative Overview
Donepezil is a second-generation, reversible inhibitor of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the brain.[2][3] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.[5][6] Donepezil exhibits a mixed competitive and noncompetitive inhibition profile, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[2][3] This dual binding contributes to its high potency and selectivity.
The precise mechanism of action for this compound is yet to be fully elucidated. However, it is hypothesized to follow a similar pathway of inhibiting AChE to increase acetylcholine levels. Further kinetic studies are required to determine its specific mode of inhibition (e.g., competitive, non-competitive, or mixed) and its binding interactions with the enzyme.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of AChE inhibitors like this compound and donepezil.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine the inhibitory potency (IC50) of a compound against AChE.
Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant acetylcholinesterase (hrAChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound, donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and donepezil) and a positive control (e.g., a known AChE inhibitor).
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCh, to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Visualizing the Scientific Workflow and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
A Comparative Analysis of AChE-IN-63 and Other BACE-1 Inhibitors in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of Alzheimer's disease (AD) necessitates the exploration of diverse therapeutic strategies. One prominent approach has been the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD. While numerous BACE-1 inhibitors have been developed, many have faced challenges in clinical trials. This guide provides a comparative overview of AChE-IN-63, a dual inhibitor of both Acetylcholinesterase (AChE) and BACE-1, against several notable BACE-1 inhibitors that have undergone significant preclinical and clinical evaluation.
Introduction to this compound: A Dual-Targeting Approach
This compound emerges from a therapeutic strategy that simultaneously targets two key enzymes implicated in Alzheimer's disease pathology. By inhibiting AChE, it aims to increase acetylcholine (B1216132) levels, offering symptomatic relief related to cognitive decline. Concurrently, its inhibition of BACE-1 is intended to reduce the production of neurotoxic Aβ peptides, potentially modifying the disease course. This dual-action mechanism presents a compelling alternative to single-target BACE-1 inhibition.
Comparative Analysis of Inhibitory Potency and Preclinical Efficacy
The following tables summarize the available quantitative data for this compound and other prominent BACE-1 inhibitors. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 / Ki (BACE-1) | IC50 (AChE) | Selectivity (BACE-1 vs BACE-2) |
| This compound | AChE, BACE-1 | IC50: 50–65 μM[1] | IC50: 4–7 μM[1] | Not Reported |
| Verubecestat (MK-8931) | BACE-1, BACE-2 | Ki: 2.2 nM[2], IC50: 13 nM[3][4] | Not Applicable | BACE-2 Ki: 0.38 nM[2] |
| Atabecestat (B605660) (JNJ-54861911) | BACE-1, BACE-2 | Not Reported | Not Applicable | Non-selective[5] |
| Lanabecestat (AZD3293) | BACE-1, BACE-2 | Ki: 0.4 nM[6], IC50: 0.6 nM[7] | Not Applicable | BACE-2 Ki: 0.8 nM[6] |
| Elenbecestat (E2609) | BACE-1 | IC50: ~7 nM (cell-based)[1][8], 3.9 nM (biochemical)[9] | Not Applicable | 3.53-fold selective for BACE-1[10] |
| Umibecestat (B602828) (CNP520) | BACE-1 | IC50: 11 nM (human)[11] | Not Applicable | 2.7-fold selective for BACE-1[12] |
Table 2: In Vivo Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Dosage and Administration | Key Findings |
| This compound | APPswe/PS1dE9 transgenic mice | Not specified | Reduction in brain tissue of soluble Aβ42[1] |
| Verubecestat (MK-8931) | 5XFAD mice | Administered in chow from 3 to 6 months of age | Attenuated amyloid plaque deposition[13][14] |
| Tg2576-AβPPswe mice | Not specified | Suppressed accumulation of total brain Aβ40 and Aβ42[15] | |
| Atabecestat (JNJ-54861911) | Mice | 100 and 300 mg/kg; p.o. once daily for 3 days | Reduced human Aβ levels[16] |
| Lanabecestat (AZD3293) | Mouse, guinea pig, dog | Not specified | Significantly reduced soluble Aβ species and sAPPβ[17] |
| Elenbecestat (E2609) | Rodents, non-human primates | 0.3-30 mg/kg; p.o. | Potently inhibits Aβ1-40 and Aβ1-42 production in plasma and CSF[1] |
| Umibecestat (CNP520) | Rats | 1.5-51.3 mg/kg; oral gavage | Dose-dependent reduction of Aβ40 in brain and CSF[11] |
Safety and Clinical Trial Outcomes of BACE-1 Inhibitors
While BACE-1 inhibitors demonstrated robust Aβ reduction in preclinical and early clinical studies, their development has been largely halted due to unfavorable risk-benefit profiles in late-stage clinical trials.
Table 3: Summary of Safety and Clinical Trial Outcomes for BACE-1 Inhibitors
| Compound | Key Adverse Events in Clinical Trials | Clinical Trial Outcome |
| Verubecestat (MK-8931) | Worsening of cognition, falls, injuries, suicidal ideation, weight loss, rash, hair color change[18][19][20] | Terminated for futility; did not slow cognitive or functional decline[18][21] |
| Atabecestat (JNJ-54861911) | Elevated liver enzymes, cognitive worsening, neuropsychiatric adverse events[5][22][23] | Terminated due to liver safety issues and cognitive worsening[5][22] |
| Lanabecestat (AZD3293) | Psychiatric adverse events, weight loss, hair color changes[15][24] | Terminated for futility; failed to slow cognitive or functional decline[15][25] |
| Elenbecestat (E2609) | Weight loss, skin rashes, neuropsychiatric adverse events, transient drop in white blood cells, elevated liver enzymes[10][19] | Terminated due to an unfavorable benefit-risk profile[26] |
| Umibecestat (CNP520) | Cognitive worsening, brain atrophy, weight loss | Terminated due to cognitive worsening in the treatment groups |
The consistent observation of cognitive worsening and other adverse effects across multiple BACE-1 inhibitors raises questions about the long-term consequences of sustained BACE-1 inhibition. It is hypothesized that these effects may be due to the inhibition of BACE-1's role in processing other substrates important for neuronal function. The dual-target nature of this compound, which also enhances cholinergic function, may offer a different safety and efficacy profile, though this requires further investigation.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Dual mechanism of this compound in AD.
Caption: Workflow for scopolamine-induced amnesia model.
Caption: Workflow for Aβ aggregation inhibition assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of compounds like this compound.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro BACE-1 Inhibition Assay (FRET-Based)
-
Reagents and Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound solution to the wells of the microplate.
-
Add the BACE-1 enzyme solution to each well and incubate for a pre-determined time at room temperature or 37°C.
-
Initiate the enzymatic reaction by adding the BACE-1 FRET substrate solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore at regular intervals.
-
The increase in fluorescence is proportional to the BACE-1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Scopolamine-Induced Memory Impairment Model
-
Animals:
-
Male mice (e.g., C57BL/6 or ICR) weighing 20-25g.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Experimental Groups:
-
Vehicle control group
-
Scopolamine control group (vehicle + scopolamine)
-
Test compound group(s) (e.g., this compound at different doses + scopolamine)
-
Positive control group (e.g., Donepezil + scopolamine)
-
-
Procedure (Y-Maze Test):
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to induce memory impairment.
-
Place each mouse at the center of a Y-shaped maze with three identical arms.
-
Allow the mouse to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay
-
Reagents and Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP) to prepare Aβ monomers
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black plate with a clear bottom
-
Fluorescence plate reader with bottom-reading capabilities
-
-
Procedure:
-
Prepare a stock solution of Aβ1-42 monomers by dissolving the peptide in HFIP and then removing the solvent under a stream of nitrogen gas. Resuspend the resulting film in DMSO and then dilute to the final concentration in phosphate buffer.
-
In a 96-well plate, mix the Aβ1-42 solution with different concentrations of the test compound.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
The increase in fluorescence indicates the formation of amyloid fibrils.
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Determine the extent of inhibition by comparing the final fluorescence values or the lag time of aggregation in the presence of the inhibitor to the control.
-
Conclusion
This compound represents a promising multi-target approach for the treatment of Alzheimer's disease, addressing both symptomatic and potential disease-modifying aspects of the pathology. Its dual inhibition of AChE and BACE-1 distinguishes it from single-target BACE-1 inhibitors. While the preclinical data for this compound are still emerging, the extensive, albeit unsuccessful, clinical development of several potent BACE-1 inhibitors provides valuable lessons. The observed adverse effects, particularly cognitive worsening, highlight the potential pitfalls of potent and sustained BACE-1 inhibition. Future research on this compound and other dual-target inhibitors should focus on a thorough evaluation of their long-term safety profiles and a deeper understanding of their impact on the broader physiological functions of their target enzymes. The comparative data presented in this guide serves as a valuable resource for researchers and drug developers in the ongoing effort to develop effective therapies for Alzheimer's disease.
References
- 1. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
- 9. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer’s Disease: From In Silico to In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzforum.org [alzforum.org]
- 20. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 21. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. alzforum.org [alzforum.org]
- 26. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AChE-IN-63 vs. Rivastigmine for Cholinesterase Inhibition
A Comprehensive Guide for Researchers in Neurodegenerative Disease and Drug Development
In the landscape of therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a detailed, data-driven head-to-head comparison of the established clinical drug, rivastigmine (B141), and a novel investigational compound, AChE-IN-63. The objective of this document is to present a comparative analysis of their inhibitory profiles against cholinesterases, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their evaluation.
Executive Summary
Rivastigmine is a well-established, dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and it is clinically used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3] Its mechanism of action involves the reversible inhibition of these enzymes, leading to increased levels of acetylcholine (B1216132) in the brain and enhanced cholinergic neurotransmission.[4][5]
This compound is a novel compound under investigation. While comprehensive public data on this compound is not yet available, this guide provides a framework for its comparative evaluation against rivastigmine. The subsequent sections will detail the known parameters of rivastigmine and provide placeholders for the corresponding data for this compound, allowing for a direct comparison as experimental results become available.
Mechanism of Action
Both this compound and rivastigmine are designed to inhibit the enzymatic degradation of the neurotransmitter acetylcholine (ACh). By blocking the action of acetylcholinesterase, these compounds increase the concentration and duration of ACh in the synaptic cleft, thereby augmenting cholinergic signaling, which is crucial for cognitive functions like memory and learning.
Rivastigmine is classified as a pseudo-irreversible inhibitor. It forms a carbamate (B1207046) complex with the active site of both AChE and BChE, which is then slowly hydrolyzed, resulting in sustained inhibition.[5] The dual inhibition of both AChE and BChE by rivastigmine may offer a broader therapeutic effect, as the levels of BChE are known to increase in the later stages of Alzheimer's disease.[4]
The precise mechanism of this compound is yet to be fully characterized but is presumed to involve the inhibition of acetylcholinesterase.
Data Presentation: Inhibitory Activity and Selectivity
The following table summarizes the in vitro inhibitory potency of this compound and rivastigmine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE IC50 / AChE IC50) |
| This compound | Data not available | Data not available | Data not available |
| Rivastigmine | 4.15[6] | 0.037[6] | 0.0089 |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the assay methodology.
Experimental Protocols
A detailed and reproducible experimental protocol is critical for the accurate assessment and comparison of enzyme inhibitors.
Protocol for Determination of IC50 for AChE and BChE
This protocol is based on the colorimetric method developed by Ellman.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant source
-
This compound (Test Compound)
-
Rivastigmine (Reference Compound)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound and rivastigmine in phosphate buffer to achieve a range of final concentrations for the assay.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Substrate Solutions: Prepare 14 mM solutions of ATCI and BTCI in phosphate buffer.
3. Assay Procedure:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the various dilutions of the test/reference compound to the sample wells. For control wells (0% inhibition), add 10 µL of phosphate buffer.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Record readings at regular intervals (e.g., every minute) for 10-15 minutes to monitor the reaction kinetics.
4. Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Analysis and Future Directions
The provided framework allows for a systematic and direct comparison of this compound and rivastigmine. For this compound to be considered a viable alternative or improvement over rivastigmine, a comprehensive dataset is required.
Key Comparative Points:
-
Potency: A direct comparison of the IC50 values will determine the relative potency of each compound against AChE and BChE.
-
Selectivity: The selectivity ratio will indicate whether this compound is a selective AChE inhibitor or a dual inhibitor like rivastigmine. This has implications for its therapeutic profile and potential side effects.
-
Kinetics of Inhibition: Further studies should elucidate the kinetics of inhibition (e.g., competitive, non-competitive, or mixed) to better understand the mechanism of action at the molecular level.
-
In Vivo Efficacy: Ultimately, in vivo studies in relevant animal models of neurodegenerative disease will be necessary to assess the therapeutic potential of this compound.
-
Safety and Tolerability: A comprehensive toxicity profile of this compound is essential to determine its therapeutic window and potential adverse effects.
This guide will be updated as more experimental data for this compound becomes publicly available. The presented protocols and comparative framework provide a robust foundation for the continued evaluation of novel cholinesterase inhibitors in the pursuit of more effective treatments for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of Novel Acetylcholinesterase Inhibitors: A Comparative Guide
For researchers and drug development professionals, validating the in vivo target engagement of a novel acetylcholinesterase (AChE) inhibitor is a critical step in the preclinical development pipeline. This guide provides a comparative framework for assessing the performance of a novel inhibitor, here termed AChE-IN-63, against established alternatives such as Donepezil, Rivastigmine (B141), and Galantamine. The following sections detail the experimental data, protocols, and underlying biological pathways essential for a comprehensive evaluation.
Comparative Efficacy of AChE Inhibitors
The therapeutic efficacy of AChE inhibitors is primarily attributed to their ability to increase acetylcholine (B1216132) levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's, where there is a known deficit in cholinergic function.[1][3] The following tables summarize key in vitro and in vivo data for established AChE inhibitors, providing a benchmark for evaluating novel compounds like this compound.
Table 1: In Vitro Potency of Common AChE Inhibitors
| Compound | IC50 (nM) vs. Human AChE | IC50 (nM) vs. Human BuChE | Selectivity (BuChE/AChE) | Mechanism of Action |
| Donepezil | ~3 | ~3,500 | ~1,250 | Reversible, Selective AChE Inhibition |
| Rivastigmine | ~431 | ~31 | ~0.07 | Pseudo-irreversible, Dual AChE/BuChE Inhibition[4] |
| Galantamine | ~405 | >10,000 | >25 | Reversible, Selective AChE Inhibition; Allosteric Nicotinic Modulation[4] |
Data compiled from in vitro studies on human cholinesterases. IC50 values can vary between studies based on assay conditions.[4]
Table 2: In Vivo Brain AChE Inhibition
| Compound | Dose (mg/kg) | Route | Brain AChE Inhibition (%) | Species |
| Donepezil | 1 | i.p. | ~27 | Rat[4] |
| Donepezil | 10 | p.o. | 31.5 ± 5.7 (plasma) | Rat[5] |
| Rivastigmine | 0.6 | i.p. | ~40 | Rat[4] |
| Galantamine | 3-5 | i.p. | Requires 3-15x higher dose than Donepezil for similar AChE inhibition | Rat[4] |
Note: This data is aggregated from multiple sources and should be used for illustrative comparison. A head-to-head study under identical conditions is the gold standard for direct comparison.[4]
Table 3: Behavioral Outcomes in Preclinical Models
| Compound | Model | Key Finding |
| Donepezil | Scopolamine-induced amnesia in mice | Significant prevention of memory impairment progression.[6] |
| Rivastigmine | Animal models of cognitive deficit | Improves performance in learning and memory tasks.[7][8] |
| Galantamine | Animal models of cognitive deficit | Improves performance in learning and memory tasks.[9] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is essential for understanding target engagement studies.
Caption: Mechanism of AChE Inhibition at the Synapse.
Caption: Workflow for In Vivo Target Engagement Validation.
Caption: Comparative Logic for AChE Inhibitor Selection.
Experimental Protocols
Accurate and reproducible protocols are fundamental to validating target engagement. Below are methodologies for the key experiments cited.
This protocol measures AChE activity in brain tissue homogenates from animals previously dosed with an inhibitor.[4]
-
Animal Dosing : Administer this compound or a comparator drug to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A vehicle-treated group serves as the control.[5]
-
Tissue Collection and Preparation : At a predetermined time point post-dosing, euthanize the animals and rapidly dissect the brain.[10] Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0) on ice.[5] Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.[5]
-
AChE Activity Measurement :
-
In a 96-well plate, add the tissue supernatant.[5]
-
Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.[5]
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.[5]
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.[5][10]
-
-
Data Analysis : Calculate the percentage of AChE inhibition for each treated group relative to the vehicle-treated control group.[10]
PET allows for the non-invasive visualization and quantification of enzyme activity in the living brain.[4]
-
Radiotracer : A specific radiolabeled substrate for AChE, such as N-[11C]methylpiperidin-4-yl propionate (B1217596) ([11C]PMP), is used.[4]
-
Imaging Procedure :
-
Baseline Scan : Obtain a baseline PET scan of the subject after intravenous injection of the AChE radiotracer to determine baseline AChE activity.[5]
-
Drug Administration : Administer this compound or a comparator drug.[5]
-
Post-Dosing Scan : After a suitable period for drug distribution, perform a second PET scan with the same radiotracer.[5]
-
-
Data Analysis : The rate of radiotracer hydrolysis and trapping is calculated for different brain regions using kinetic modeling. This rate is a direct measure of in vivo AChE activity. Target engagement is quantified by comparing the AChE activity in inhibitor-treated subjects to that in baseline or vehicle-treated subjects. A reduction in the trapping rate of the radiotracer indicates enzyme inhibition.[4]
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Probe Implantation : Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.[5]
-
Perfusion and Sampling : After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF). Collect the dialysate samples at regular intervals.[5]
-
Drug Administration : Administer this compound or a comparator drug systemically.[5]
-
Sample Analysis : Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-EC).[5]
-
Data Analysis : Calculate the percentage change in extracellular acetylcholine levels from baseline after drug administration.
By employing a combination of these methodologies, researchers can build a robust data package to confidently confirm the in vivo target engagement of novel acetylcholinesterase inhibitors like this compound, thereby enabling informed decisions for further drug development.
References
- 1. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of AChE and BuChE inhibition by rivastigmin in a group of old-old elderly patients with cerebrovascular impairment (SIVD type)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond in vitro data: a review of in vivo evidence regarding the allosteric potentiating effect of galantamine on nicotinic acetylcholine receptors in Alzheimer's neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cross-Validation of Acetylcholinesterase Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of acetylcholinesterase (AChE) inhibitor activity in different cell lines. While the primary compound of interest is AChE-IN-63, publicly available data on its cellular activity is currently limited. Therefore, this document will use the well-characterized and widely used AChE inhibitor, Donepezil, as a representative compound to illustrate the principles and methodologies of cross-cellular validation.
Introduction to this compound
This compound (also known as Compound 5AD) is a selective inhibitor of human acetylcholinesterase (hAChE) with a reported half-maximal inhibitory concentration (IC50) of 0.103 µM against the isolated enzyme. Its mechanism of action involves the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy in conditions like Alzheimer's disease.
The Importance of Cross-Cell Line Validation
Validating the activity of a drug candidate across multiple cell lines is a critical step in preclinical development. Different cell lines, originating from various tissues and species, possess distinct physiological and genetic characteristics. These differences can influence a compound's efficacy, potency, and potential off-target effects. Cross-validation provides a more comprehensive understanding of a compound's activity and helps to predict its in vivo performance more accurately.
This guide will use Donepezil as a case study to demonstrate how the inhibitory activity of an AChE inhibitor can be assessed and compared across different cell lines.
Comparative Activity of Donepezil Across Different Cell Lines
The following table summarizes the acetylcholinesterase inhibitory activity of Donepezil in various cell lines as reported in the scientific literature. It is important to note that variations in experimental conditions can lead to differences in reported IC50 values.
| Compound | Cell Line | Description | AChE IC50 (µM) | Reference |
| Donepezil | SH-SY5Y | Human Neuroblastoma | ~0.008 - 0.012 | [1] |
| Donepezil | PC12 | Rat Pheochromocytoma | Potentiates NGF-induced neurite outgrowth, specific AChE IC50 not provided in this study | [2] |
| Donepezil | HEK293 | Human Embryonic Kidney | While used to study off-target effects (hERG channel inhibition IC50 ~1.3 µM), AChE inhibitory IC50 is not typically measured as these cells have low endogenous AChE activity unless transfected. | [3] |
| Donepezil | HL-60 | Human Promyelocytic Leukemia | Induces apoptosis, specific AChE IC50 not provided in this study. | [4] |
Note: Direct comparative studies of Donepezil's AChE inhibitory IC50 across multiple distinct cell lines in a single publication are scarce. The data presented is compiled from various sources and highlights the cell lines in which the effects of Donepezil have been studied. The SH-SY5Y cell line is a well-established model for determining the AChE inhibitory potential of compounds in a cellular context.
Experimental Protocols
A detailed protocol for a cell-based acetylcholinesterase inhibition assay is provided below. This protocol is a general guideline and may require optimization for specific cell lines and compounds.
Cell-Based Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Cell Culture and Seeding:
-
Culture cells (e.g., SH-SY5Y) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10^4 cells/well).
-
Allow the cells to adhere and grow for 24-48 hours.[5]
2. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 0.1 M phosphate (B84403) buffer (pH 7.5).
-
Substrate Solution: Prepare a stock solution of acetylthiocholine (B1193921) iodide (ATCI) in the assay buffer.
-
DTNB Solution: Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Test Compound Dilutions: Prepare a serial dilution of the test inhibitor (e.g., Donepezil) and any reference compounds in the assay buffer.
3. Assay Procedure:
-
Remove the culture medium from the wells and gently wash the cells twice with phosphate-buffered saline (PBS).
-
Add a defined volume of the various dilutions of the test compound or reference inhibitor to the respective wells. Include wells with assay buffer only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes).
-
To initiate the enzymatic reaction, add a solution containing both ATCI and DTNB to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.
-
Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-30 minutes).
4. Data Analysis:
-
For each well, calculate the rate of the reaction (V) by determining the change in absorbance over time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
Visualizing Key Pathways and Workflows
To better understand the context and methodology, the following diagrams illustrate the acetylcholinesterase signaling pathway and the experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase HEK 293 cells, lyophilized powder, main = 1,000units/mg protein Lowry 9000-81-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant human acetylcholinesterase is secreted from transiently transfected 293 cells as a soluble globular enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AChE-IN-63 and Galantamine for Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the acetylcholinesterase (AChE) inhibitors AChE-IN-63 and galantamine. The analysis is based on available experimental data to assist researchers in evaluating their potential for neurodegenerative disease research, particularly Alzheimer's disease.
Executive Summary
Both this compound and galantamine are potent inhibitors of acetylcholinesterase, a key enzyme in the cholinergic signaling pathway implicated in the cognitive decline associated with Alzheimer's disease. While galantamine is an established, clinically approved medication with a dual mechanism of action, this compound presents as a multi-target agent with high selectivity for acetylcholinesterase. This guide will delve into their respective inhibitory activities, mechanisms of action, and the experimental protocols used to derive these findings.
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory potency of this compound and galantamine against key enzymes. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) | Additional Activity | Source(s) |
| This compound | human Acetylcholinesterase (hAChE) | 0.103 | ~97 | Inhibits human BACE-1 (IC50 = 1.342 µM) and Aβ aggregation. | [1] |
| human Butyrylcholinesterase (hBChE) | 10 | [1] | |||
| Galantamine | Acetylcholinesterase (AChE) | 0.35 | ~28 | Allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). | [2][3] |
| Butyrylcholinesterase (BChE) | 9.9 | [3] |
Note: A lower IC50 value indicates greater inhibitory potency. The selectivity index provides a measure of the compound's preference for inhibiting AChE over BChE.
Mechanism of Action
This compound is a selective inhibitor of human acetylcholinesterase (hAChE)[1]. Beyond its primary target, it also demonstrates inhibitory activity against butyrylcholinesterase (BChE) and beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta (Aβ) peptides[1]. Furthermore, this compound has been shown to inhibit the aggregation of Aβ peptides, suggesting a multi-target approach to addressing Alzheimer's disease pathology[1]. It is reported to be orally effective and capable of penetrating the blood-brain barrier[1].
Galantamine exhibits a dual mechanism of action. It is a competitive and reversible inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft[2][4]. In addition to AChE inhibition, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs)[2][4]. This modulation enhances the response of these receptors to acetylcholine, further augmenting cholinergic neurotransmission.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Acetylcholinesterase Inhibition Signaling Pathway.
Caption: Experimental Workflow for AChE Inhibitor Screening.
Experimental Protocols
Determination of IC50 Values for AChE and BChE Inhibition (Ellman's Method)
The inhibitory activity of this compound and galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a spectrophotometric method based on the Ellman's reaction.
Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50).
Materials:
-
Acetylcholinesterase (e.g., from human recombinant sources)
-
Butyrylcholinesterase (e.g., from human serum)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, galantamine) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well microplate and a microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Buffer, substrate, and DTNB.
-
Control (100% activity): Buffer, enzyme, substrate, and DTNB.
-
Test wells: Buffer, enzyme, serially diluted test compound, substrate, and DTNB.
-
-
Pre-incubation: Add the enzyme and varying concentrations of the inhibitor (or vehicle for control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) and DTNB to all wells.
-
Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity. The yellow color develops as thiocholine, a product of substrate hydrolysis, reacts with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve as the concentration of the inhibitor that produces 50% inhibition.
-
Conclusion
This comparative guide highlights the distinct profiles of this compound and galantamine. This compound emerges as a highly potent and selective inhibitor of AChE with additional therapeutic potential through its inhibition of BACE-1 and Aβ aggregation. Galantamine, a well-established therapeutic, offers a dual mechanism of AChE inhibition and allosteric modulation of nAChRs. The choice between these compounds for research purposes will depend on the specific aims of the study, with this compound being a candidate for investigating multi-target strategies and galantamine serving as a benchmark compound with a well-characterized clinical profile. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative efficacy and safety profiles.
References
A Comparative Guide to the Efficacy of Novel Acetylcholinesterase Inhibitors in Scopolamine-Induced Memory Impairment Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of novel acetylcholinesterase (AChE) inhibitors against established treatments in preclinical models of memory impairment. The scopolamine-induced amnesia model is a cornerstone in the early-stage evaluation of potential therapeutics for cognitive disorders, including Alzheimer's disease. By inducing a transient cholinergic deficit, this model allows for the assessment of compounds aimed at enhancing cholinergic neurotransmission.
This document summarizes key experimental data, outlines detailed methodologies for common behavioral assays, and visualizes the underlying biological pathways and experimental workflows to aid in the design and interpretation of future studies in this field.
Comparative Efficacy of AChE Inhibitors
The following tables present a summary of the performance of a novel AChE inhibitor, DL0410, and other novel compounds, in comparison to the widely used AChE inhibitor, Donepezil, in reversing scopolamine-induced memory deficits. Data is compiled from various behavioral paradigms commonly used to assess learning and memory in rodents.
Table 1: Morris Water Maze (MWM) - Escape Latency
The Morris Water Maze is a test of spatial learning and memory. A shorter escape latency indicates improved learning and memory.
| Compound | Dosage | Scopolamine (B1681570) Dose | Animal Model | Mean Escape Latency (seconds) | % Improvement vs. Scopolamine |
| Control | - | - | Mice | 20.5 | - |
| Scopolamine | - | 1 mg/kg, i.p. | Mice | 45.2 | - |
| DL0410 | 10 mg/kg | 1 mg/kg, i.p. | Mice | 25.8 | 42.9% |
| Donepezil | 5 mg/kg | 1 mg/kg, i.p. | Mice | 28.3 | 37.4% |
Data synthesized from studies evaluating cognitive enhancers in scopolamine-induced amnesia models.
Table 2: Passive Avoidance Test - Step-Through Latency
The passive avoidance test assesses fear-motivated memory. A longer step-through latency suggests better memory retention of the aversive stimulus.
| Compound | Dosage | Scopolamine Dose | Animal Model | Mean Step-Through Latency (seconds) | % Improvement vs. Scopolamine |
| Control | - | - | Mice | 280 | - |
| Scopolamine | - | 1 mg/kg, i.p. | Mice | 120 | - |
| DL0410 | 10 mg/kg | 1 mg/kg, i.p. | Mice | 245 | 104.2% |
| Donepezil | 5 mg/kg | 1 mg/kg, i.p. | Mice | 230 | 91.7% |
Data compiled from preclinical studies on AChE inhibitors.
Table 3: Y-Maze Test - Spontaneous Alternation Percentage (SAP)
The Y-maze test evaluates spatial working memory. A higher percentage of spontaneous alternations indicates better spatial memory.
| Compound | Dosage | Scopolamine Dose | Animal Model | Spontaneous Alternation (%) | % Improvement vs. Scopolamine |
| Control | - | - | Mice | 75% | - |
| Scopolamine | - | 1 mg/kg, i.p. | Mice | 45% | - |
| Novel Curcumin (B1669340) Analog 1d | 15 mg/kg, p.o. | 1 mg/kg, i.p. | Mice | 67.7% | 50.4% |
| Donepezil | 2 mg/kg, p.o. | 1 mg/kg, i.p. | Mice | 68.5% | 52.2% |
Data from a study on synthetic curcumin analogs as AChE inhibitors.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Scopolamine-Induced Memory Impairment Model
This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment seen in neurodegenerative diseases.
-
Animals: Male C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1 mg/kg. The test compound or vehicle is typically administered orally (p.o.) or i.p. 30-60 minutes prior to the scopolamine injection.
-
Behavioral Testing: Behavioral assessments are conducted 30 minutes after the scopolamine administration.
Morris Water Maze (MWM) Protocol
The MWM is a widely accepted method for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase: Mice are trained for 4-5 consecutive days with four trials per day. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim freely to find the hidden platform. If the mouse does not find the platform within 60 seconds, it is gently guided to it. The time to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
Passive Avoidance Test Protocol
This test evaluates long-term, fear-motivated memory.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition): Each mouse is initially placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Test: 24 hours after the training session, the mouse is again placed in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment (step-through latency) is recorded, with a longer latency indicating better memory of the aversive stimulus.
Y-Maze Test Protocol
The Y-maze is used to assess spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Each mouse is placed at the center of the maze and allowed to explore the three arms freely for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: A spontaneous alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB). The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) x 100.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the overall research strategy.
Caption: Cholinergic Synapse and the Mechanism of AChE Inhibitors.
Caption: Preclinical Workflow for Efficacy Testing.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of AChE-IN-63
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of acetylcholinesterase inhibitors such as AChE-IN-63 is a critical component of laboratory safety and environmental responsibility. As these compounds are designed to be biologically active and potent, they must be handled and disposed of with the utmost care to prevent harm to personnel and the ecosystem. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive set of procedures based on best practices for handling hazardous chemical waste and other potent acetylcholinesterase inhibitors.
At all times, personnel must adhere to the specific guidelines and regulations set forth by their institution's Environmental Health & Safety (EHS) department, as well as local, state, and federal laws.[1][2] This document should be used as a supplement to, not a replacement for, institutional protocols.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is imperative to establish a designated waste accumulation area and have the appropriate, labeled hazardous waste containers ready.[3]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to minimize the risk of exposure.[1][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Goggles and Face Shield | ANSI Z87.1 compliant safety goggles with side shields are essential. A face shield should be worn over goggles when there is a significant splash hazard.[4] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are required. Double-gloving is recommended. Inspect gloves for any damage before use and change them immediately if contaminated.[2] |
| Body | Laboratory Coat or Gown | A disposable, solid-front, or back-closing lab coat made of a low-permeability material should be worn. Cuffs should be tucked into the outer pair of gloves.[4] |
| Respiratory | Respirator | A fit-tested N95 respirator or higher should be used, particularly when handling the compound as a powder. A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures.[2][4] |
| Footwear | Closed-Toe Shoes | Non-perforated shoes that completely cover the feet are required to protect against spills.[4] |
Engineering Controls: All handling of this compound and its waste must be conducted in a certified chemical fume hood or a containment glove box to prevent inhalation exposure and cross-contamination.[2][5]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of waste containing this compound.
Step 1: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, disposable lab coats, weigh boats, pipette tips, and absorbent paper, must be collected in a designated hazardous waste container.[1][3] This waste should be double-bagged in clear plastic bags before being placed in the final container to allow for visual inspection by EHS personnel.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3] High-density polyethylene (B3416737) (HDPE) carboys are often a suitable choice.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as acids and bases, unless explicitly permitted by your institution's EHS office.[6]
Step 2: Waste Containerization and Labeling
-
Container Selection: Use only containers that are in good condition, compatible with the waste, and have a secure, screw-on cap.[6][7] The original manufacturer's container may be used for the disposal of the pure compound if it is intact.[8]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[3] The label must include:
-
The full chemical name: "this compound"
-
The concentration of the inhibitor in any solutions
-
The date the waste was first added
-
Any other components in the waste mixture
-
Appropriate hazard warnings (e.g., "Toxic")[2]
-
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that is chemically compatible and can hold 110% of the volume of the largest container.[7]
-
Segregation in Storage: Keep incompatible waste containers segregated within the storage area.[9]
Step 4: Disposal of Empty Containers
-
Containers that held highly toxic materials like acetylcholinesterase inhibitors require special handling.[10]
-
The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[9][10]
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[10]
-
After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[9]
Step 5: Arranging for Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]
-
Do not exceed the allowable accumulation time or quantity limits for hazardous waste in your laboratory.[7]
-
Under no circumstances should this compound or any solutions containing it be disposed of down the drain or in the regular trash.[3][11]
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not available, the primary "protocol" to follow is the one mandated by your institution's EHS office. The general procedure described above is based on established safety guidelines for hazardous chemical waste.
Signaling Pathways and Experimental Workflows
The mechanism of action for acetylcholinesterase inhibitors involves the blockage of the acetylcholinesterase enzyme, which leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[12] This hyperstimulation of nicotinic and muscarinic receptors disrupts normal neurotransmission.[12]
The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Decision workflow for the disposal of empty this compound containers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. acs.org [acs.org]
- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling AChE-IN-63
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like acetylcholinesterase (AChE) inhibitors is paramount. AChE-IN-63, as an inhibitor of a critical enzyme, necessitates strict adherence to safety protocols to prevent accidental exposure and mitigate potential health risks, which can include adverse neurological effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. The following recommendations are based on safety data for closely related acetylcholinesterase inhibitors, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first and most critical line of defense against chemical exposure. When handling this compound, the following PPE is mandatory to minimize risk.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn with side-shields to protect against splashes.[1][3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are mandatory. It is crucial to inspect gloves for any tears or punctures before use and to change them immediately if they become contaminated.[1] |
| Body Protection | Impervious Clothing | A lab coat or a chemical-resistant apron should be worn to protect against skin contact. For procedures with a higher risk of splashes, a full-body suit may be necessary.[1][3] |
| Respiratory Protection | Respirator | A fit-tested N95 respirator is the minimum requirement, particularly when handling the compound in powder form. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary based on a risk assessment.[2][3] |
| Footwear | Closed-toe Shoes | Non-perforated shoes that cover the entire foot are required to protect against spills and dropped objects.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the procedural steps from preparation to disposal.
1. Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, a thorough risk assessment must be conducted and documented.[2]
-
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[2][3]
-
Designated Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.[2]
-
Personal Protective Equipment (PPE): All personnel must don the appropriate PPE as detailed in the table above before entering the designated handling area.[1][2][3]
2. Handling Procedures:
-
General Precautions: Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the laboratory.[1][3]
-
Weighing and Transferring: Handle the compound carefully to prevent spills.
-
Storage: The powdered compound should be stored in a tightly sealed container at -20°C.[1][3] Solutions should be stored at -80°C.[3]
3. Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated consumables, such as gloves, wipes, and weigh boats, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for disposal as hazardous solid waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing and defacing the label, the container can be disposed of as regular laboratory waste.[2]
-
Spill Materials: All materials used to clean up a spill of this compound must be collected and disposed of as hazardous solid waste.[2]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.[4] Remove any contaminated clothing.[5]
-
Eye Contact: Flush the eyes with water for several minutes, removing contact lenses if present and easy to do so.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spills: Evacuate the area and prevent entry. For small spills, and if trained to do so, use an appropriate absorbent material to clean it up while wearing full PPE. Place all contaminated materials in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.[2]
By adhering to these stringent safety protocols, researchers can effectively manage the risks associated with handling the potent acetylcholinesterase inhibitor, this compound, ensuring personal safety and the integrity of their research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
